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  • Product: 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride
  • CAS: 2241128-65-2

Core Science & Biosynthesis

Foundational

molecular weight and formula of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride

An In-depth Technical Guide to 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride: Synthesis, Properties, and Applications Introduction 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is a specialized organic compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride: Synthesis, Properties, and Applications

Introduction

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is a specialized organic compound that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, which combines a reactive sulfonyl chloride group with a formyl moiety on a substituted thiophene ring, offers multiple points for chemical modification. The thiophene core is a well-established pharmacophore in numerous FDA-approved drugs, valued for its ability to act as a bioisostere of a phenyl ring, thereby modulating a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The sulfonyl chloride functional group is a powerful electrophile, widely used for the synthesis of sulfonamides, a class of compounds with a broad range of therapeutic applications, including antibacterial and diuretic agents.[3][4] The presence of a formyl group provides an additional site for derivatization, allowing for the construction of more complex molecular architectures through reactions such as reductive amination or Wittig reactions.

This technical guide provides a comprehensive overview of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride, including its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in drug discovery and development. Due to the limited availability of published literature on this specific compound, the synthetic protocol is based on well-established and analogous chemical transformations.

Physicochemical Properties

The key physicochemical properties of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource
Molecular Formula C₇H₇ClO₃S₂[5]
Molecular Weight 238.72 g/mol Calculated
Monoisotopic Mass 237.95251 Da[5]
CAS Number 2241128-65-2Sigma-Aldrich
SMILES CC1=C(C(=C(S1)C)S(=O)(=O)Cl)C=O[5]
InChI InChI=1S/C7H7ClO3S2/c1-4-6(3-9)7(5(2)12-4)13(8,10)11/h3H,1-2H3[5]
Predicted XlogP 1.9[5]

Proposed Synthesis

  • Step 1: Vilsmeier-Haack formylation of 2,5-dimethylthiophene to introduce the formyl group at the 3-position.

  • Step 2: Chlorosulfonation of the resulting 2,5-dimethylthiophene-3-carbaldehyde to install the sulfonyl chloride group at the 4-position.

Synthesis Workflow Diagram

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Chlorosulfonation 2_5_dimethylthiophene 2,5-Dimethylthiophene Formylation Formylation 2_5_dimethylthiophene->Formylation Vilsmeier_reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_reagent->Formylation Intermediate 2,5-Dimethylthiophene-3-carbaldehyde Formylation->Intermediate Chlorosulfonation Chlorosulfonation Intermediate->Chlorosulfonation Chlorosulfonic_acid Chlorosulfonic Acid (ClSO₃H) Chlorosulfonic_acid->Chlorosulfonation Final_Product 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride Chlorosulfonation->Final_Product

Caption: Proposed two-step synthesis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride.

Experimental Protocols

Step 1: Synthesis of 2,5-Dimethylthiophene-3-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6]

  • Reagents and Materials:

    • 2,5-Dimethylthiophene

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Saturated sodium acetate solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCE.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

    • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

    • Cool the reaction mixture back to 0 °C and add a solution of 2,5-dimethylthiophene (1 equivalent) in anhydrous DCE dropwise.

    • After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH is approximately 6-7.

    • Extract the product with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2,5-dimethylthiophene-3-carbaldehyde, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (Chlorosulfonation)

Chlorosulfonation of aromatic compounds is a standard method for introducing a sulfonyl chloride group.

  • Reagents and Materials:

    • 2,5-Dimethylthiophene-3-carbaldehyde

    • Chlorosulfonic acid (ClSO₃H)

    • Dichloromethane (DCM), anhydrous

    • Crushed ice

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 2,5-dimethylthiophene-3-carbaldehyde (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice-salt bath.

    • Slowly add chlorosulfonic acid (3-5 equivalents) dropwise, maintaining the temperature between 0 and 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours after the addition is complete.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with cold water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride. The product may be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Reactivity and Potential Applications in Drug Discovery

The bifunctional nature of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride makes it a valuable intermediate for creating diverse molecular libraries for drug screening.

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a highly reactive electrophile that readily undergoes nucleophilic substitution with a wide range of nucleophiles. This is the cornerstone for the synthesis of sulfonamides, which are present in a vast number of pharmaceuticals.[3][4]

  • Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base yields sulfonamides. This reaction is fundamental in the development of antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants.

  • Sulfonate Ester Formation: Reaction with alcohols produces sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions.

Reactivity of the Formyl Group

The aldehyde functional group offers another avenue for chemical modification:

  • Reductive Amination: Reaction with amines followed by reduction leads to the formation of secondary or tertiary amines.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.

  • Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxyl group, providing further opportunities for derivatization.

Potential Therapeutic Applications

Given the prevalence of the thiophene nucleus in medicinal chemistry, derivatives of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride could be explored for a variety of therapeutic targets. Thiophene-containing compounds have shown a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The ability to readily synthesize a library of sulfonamides and other derivatives from this starting material makes it a valuable tool for lead optimization in drug discovery programs.

Safety and Handling

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride should be handled with care in a well-ventilated fume hood. As with most sulfonyl chlorides, it is expected to be corrosive and moisture-sensitive. Hydrolysis will produce hydrochloric acid and the corresponding sulfonic acid. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

The reagents used in the proposed synthesis, particularly phosphorus oxychloride and chlorosulfonic acid, are highly corrosive and react violently with water. These should be handled with extreme caution and under anhydrous conditions.

Conclusion

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is a promising, yet underexplored, chemical entity with significant potential as an intermediate in the synthesis of novel compounds for drug discovery and materials science. While specific literature on this compound is scarce, its synthesis can be reliably approached through established methods such as the Vilsmeier-Haack reaction and chlorosulfonation. The dual reactivity of the sulfonyl chloride and formyl groups provides a versatile platform for the generation of diverse chemical libraries, making it a valuable tool for medicinal chemists and researchers in the life sciences.

References

  • PubChem. 4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier reaction of non-aromatic compounds. Org. React.2000, 56, 355-659.
  • Shafiee, A.; Ghassemzadeh, M. Thiophene and its Derivatives in Medicinal Chemistry. J. Heterocycl. Chem.2002, 39, 1-17.
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
  • Cremlyn, R. J. The reactions of some thiophene sulfonyl derivatives.
  • Nishiguchi, A.; Maeda, K.; Miki, S.
  • Sperry, J. B.; Wright, D. L. The sulfonamide in medicinal chemistry. Curr. Med. Chem. Anticancer Agents2005, 5(3), 255-276.
  • Scozzafava, A.; Owa, T.; Mastrolorenzo, A.; Supuran, C. T. Anticancer and antiviral sulfonamides. Curr. Med. Chem.2003, 10(11), 925-953.

Sources

Exploratory

An In-depth Technical Guide to 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride, a specialized chemical intermediate w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride, a specialized chemical intermediate with significant potential in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide constructs a robust theoretical framework based on established chemical principles and data from structurally related molecules. We will delve into its core identifiers, propose a logical synthetic pathway, predict its chemical and physical properties, and explore its potential applications as a versatile building block in the synthesis of novel therapeutic agents. This document aims to serve as a foundational resource for researchers interested in leveraging the unique structural features of this thiophene derivative.

Core Identifiers and Chemical Structure

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is a polysubstituted thiophene ring, a heterocyclic scaffold of significant interest in medicinal chemistry due to its bioisosteric relationship with the benzene ring. The presence of both a reactive sulfonyl chloride and an aldehyde (formyl) group makes it a bifunctional reagent with considerable synthetic utility.

Table 1: Core Identifiers of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride

IdentifierValueSource
CAS Number 2241128-65-2[1]
Molecular Formula C₇H₇ClO₃S₂[2]
Molecular Weight 238.72 g/mol [1]
IUPAC Name 4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride[2]
SMILES CC1=C(C(=C(S1)C)S(=O)(=O)Cl)C=O[2]
InChI Key UYFMJQGYRVKDHD-UHFFFAOYSA-N[2]

Proposed Synthetic Pathways

Pathway A: Vilsmeier-Haack Formylation of 2,5-dimethylthiophene-3-sulfonyl chloride

This pathway begins with the commercially available 2,5-dimethylthiophene. The first step would be the chlorosulfonation of the thiophene ring, followed by a Vilsmeier-Haack formylation.

Caption: Proposed Synthetic Pathway B.

Step-by-step Methodology:

  • Vilsmeier-Haack Formylation of 2,5-dimethylthiophene: 2,5-dimethylthiophene would first be subjected to a Vilsmeier-Haack reaction to produce 2,5-dimethyl-3-thiophenecarbaldehyde.

  • Chlorosulfonation: The resulting aldehyde would then be treated with a chlorosulfonating agent. The formyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, the directing effects of the methyl groups and the sulfur atom in the ring would likely favor the introduction of the sulfonyl chloride group at the 3-position.

Causality behind Experimental Choices:

The choice between these two pathways would depend on the relative reactivity of the intermediates and the potential for side reactions. The Vilsmeier-Haack reaction is generally effective on electron-rich aromatic systems. The presence of a deactivating sulfonyl chloride group in Pathway A might necessitate harsher reaction conditions for the formylation step. Conversely, in Pathway B, the chlorosulfonation of a thiophene ring already bearing an electron-withdrawing formyl group could also require forcing conditions.

Predicted Chemical and Physical Properties

Directly measured physical and chemical properties for 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride are not available. However, we can infer its likely characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Properties of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride

PropertyPredicted Value/CharacteristicRationale
Physical State Likely a solid at room temperature.The presence of polar functional groups and a relatively high molecular weight suggest a solid state.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Likely insoluble in water.The organic backbone would favor solubility in nonpolar to moderately polar organic solvents. The sulfonyl chloride group is reactive with water.
Reactivity The sulfonyl chloride group is a highly reactive electrophile, susceptible to nucleophilic attack by amines, alcohols, and water. The aldehyde group can undergo typical aldehyde reactions such as oxidation, reduction, and condensation.The sulfonyl chloride is a good leaving group, and the sulfur atom is electrophilic. The aldehyde carbonyl carbon is also electrophilic.
Stability The compound is likely sensitive to moisture and should be stored under anhydrous conditions. It may also be sensitive to heat and light.Sulfonyl chlorides are readily hydrolyzed by water.

Spectroscopic Characterization (Predicted)

While no published spectra are available, the expected spectroscopic data can be predicted based on the functional groups present in the molecule.

  • ¹H NMR: Signals corresponding to the two methyl groups, the aldehyde proton, and the aromatic proton on the thiophene ring would be expected. The chemical shifts would be influenced by the electronic effects of the sulfonyl chloride and formyl groups.

  • ¹³C NMR: Resonances for the carbon atoms of the thiophene ring, the methyl groups, the aldehyde carbonyl, and the carbon attached to the sulfonyl chloride group would be anticipated.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the aldehyde, the S=O stretches of the sulfonyl chloride, and C-H and C-S vibrations of the thiophene ring would be prominent.

  • Mass Spectrometry: The molecular ion peak would be observed, along with characteristic fragmentation patterns corresponding to the loss of chlorine, the sulfonyl chloride group, and the formyl group.

Applications in Drug Development and Medicinal Chemistry

The bifunctional nature of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride makes it a highly attractive scaffold for the synthesis of diverse molecular libraries for drug discovery.

Caption: Potential Synthetic Transformations and Applications.

  • Synthesis of Novel Sulfonamides: The sulfonyl chloride group can readily react with a wide range of primary and secondary amines to form sulfonamide linkages. This is a key functional group in many established drugs, including antibiotics, diuretics, and anticonvulsants. The formyl group can be retained for further modification or transformed prior to sulfonamide formation.

  • Derivatization via the Formyl Group: The aldehyde functionality provides a versatile handle for various chemical transformations. It can be:

    • Reduced to a hydroxymethyl group, introducing a site for further esterification or etherification.

    • Oxidized to a carboxylic acid, which can then be converted to amides, esters, or other acid derivatives.

    • Used in condensation reactions with amines to form Schiff bases or imines, which can be further reduced or used in the synthesis of heterocyclic systems.

  • Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the sulfonyl chloride and formyl groups allows for a stepwise and controlled diversification of the thiophene core, making it an ideal scaffold for the generation of combinatorial libraries for high-throughput screening.

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is not available, general precautions for handling sulfonyl chlorides should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. The compound is likely corrosive and can cause severe burns.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and amines. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride represents a promising, yet underexplored, building block for synthetic and medicinal chemistry. Its unique combination of a reactive sulfonyl chloride and a versatile formyl group on a biologically relevant thiophene scaffold offers numerous opportunities for the synthesis of novel compounds with potential therapeutic applications. While the lack of extensive experimental data necessitates a theoretical approach to its synthesis and properties, this guide provides a solid foundation for researchers to begin exploring the potential of this intriguing molecule. Further research into the definitive synthesis and characterization of this compound is highly encouraged to unlock its full potential in drug discovery and development.

References

  • PubChem. 4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride. National Center for Biotechnology Information. [Link].

  • CymitQuimica.
  • Fisher Scientific.
  • TCI Chemicals.
  • LookChem. Cas 97272-04-3,2,5-DIMETHYL-3-THIOPHENESULFONYL CHLORIDE. [Link].

  • Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link].

  • Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. [Link].

  • Google Patents. CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride. .

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is a bespoke chemical intermediate whose utility in complex organic synthesis is critically depe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is a bespoke chemical intermediate whose utility in complex organic synthesis is critically dependent on its solubility characteristics. The selection of an appropriate solvent system is paramount for controlling reaction kinetics, optimizing purification processes, and ensuring the overall efficiency and success of synthetic routes. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. It begins with a theoretical analysis of the molecular structure to predict solubility based on first principles. This is followed by a detailed, field-tested experimental protocol for quantitative solubility determination. The document concludes with practical insights into leveraging solubility data for process optimization in research and development settings.

Introduction: The Critical Role of Solubility

In the fields of medicinal chemistry and materials science, the ability to predictably dissolve a compound is a foundational requirement. For a reagent like 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride, which features multiple functional groups, solubility dictates its application. Poor solvent selection can lead to incomplete reactions, challenging purifications, and low yields. Conversely, a well-chosen solvent ensures homogenous reaction conditions, facilitates mass transfer, and can even influence reaction pathways and selectivity. This guide serves as a practical tool for scientists to systematically evaluate and apply the solubility properties of this specific sulfonyl chloride.

Theoretical Principles of Solubility: A Molecular-Level Perspective

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[1] To predict the solubility of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride, we must first analyze its structure.

Molecular Structure:

  • Formula: C₇H₇ClO₃S₂[2]

  • Key Functional Groups:

    • Thiophene Ring: A heterocyclic aromatic ring, contributing some non-polar character.

    • Formyl Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor.

    • Sulfonyl Chloride Group (-SO₂Cl): A highly polar and reactive electrophilic group.[3] This group significantly increases the molecule's polarity.

    • Methyl Groups (-CH₃): Two methyl groups that add non-polar, lipophilic character.

Solubility Prediction: Based on its structure, 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is a polar molecule. The highly polar sulfonyl chloride and formyl groups suggest that it will be more soluble in polar solvents than in non-polar hydrocarbon solvents.[4] However, the thiophene ring and methyl groups introduce some non-polar character, which may grant some solubility in less polar solvents like chlorinated hydrocarbons or ethers.

The presence of the highly reactive sulfonyl chloride group also introduces a critical consideration: solvolysis . In protic solvents, particularly those with nucleophilic hydroxyl or amine groups (like water, alcohols, or primary/secondary amines), the sulfonyl chloride can react to form sulfonic acids, esters, or sulfonamides, respectively.[5][6] This is not a true solubility measurement but a chemical reaction. Therefore, solubility testing in reactive protic solvents must be conducted with caution and at temperatures that minimize degradation.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical measurement is the gold standard for obtaining accurate solubility data.[7][8] The following is a robust, step-by-step protocol for determining the solubility of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride in a range of organic solvents.

Materials and Equipment
  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Calibrated pipettes

  • A panel of representative organic solvents (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Methanol, DMSO)

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride into a series of vials. An excess is critical to ensure equilibrium with the solid phase is achieved.[9]

    • Pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure saturation, especially for sparingly soluble compounds.[9]

    • Visually confirm that excess solid remains in each vial after the equilibration period.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial.[7] This step is crucial to remove any undissolved microcrystals.

  • Concentration Analysis:

    • Determine the concentration of the dissolved solid in the filtrate. Two common methods are:

      • Gravimetric Analysis: Carefully evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven at a low temperature. Weigh the remaining solid residue.

      • Chromatographic/Spectroscopic Analysis: Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered aliquot to fall within the linear range of the calibration curve and analyze using HPLC or UV-Vis spectrophotometry. This method is preferred for its accuracy and ability to detect potential degradation.

  • Calculation of Solubility:

    • Gravimetric: Solubility (mg/mL) = (Mass of residue) / (Volume of aliquot)

    • Instrumental: Determine the concentration from the calibration curve and account for any dilution factors.

The entire workflow is visualized in the diagram below.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis & Calculation A Weigh excess solute B Add precise solvent volume A->B C Shake at constant T (24-72 hours) B->C D Settle solids (≥2 hours) C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Analyze concentration (e.g., HPLC, Gravimetric) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

For effective use, solubility data should be compiled into a clear, comparative format. The following table serves as a template for recording experimentally determined values.

Solvent CategorySolventPolarity IndexSolubility at 25 °C (mg/mL)Observations
Non-Polar n-Hexane0.1Record Valuee.g., Insoluble
Toluene2.4Record Valuee.g., Sparingly soluble
Medium Polarity Dichloromethane3.1Record Valuee.g., Soluble, yellow solution
Diethyl Ether2.8Record Valuee.g., Moderately soluble
Ethyl Acetate4.4Record Valuee.g., Soluble
Polar Aprotic Acetone5.1Record Valuee.g., Very soluble
Acetonitrile5.8Record Valuee.g., Very soluble
DMSO7.2Record Valuee.g., Freely soluble
Polar Protic Isopropanol3.9Record Valuee.g., Soluble, slow degradation
Methanol5.1Record Valuee.g., Soluble, degradation observed

Interpreting the Results:

  • High solubility in polar aprotic solvents (Acetone, Acetonitrile, DMSO) is expected due to strong dipole-dipole interactions between the solvent and the polar sulfonyl chloride and formyl groups.

  • Moderate to high solubility in chlorinated solvents (Dichloromethane) and esters (Ethyl Acetate) indicates a good balance of polar and non-polar interactions. These are often excellent choices for reactions.

  • Low solubility in non-polar solvents (Hexane, Toluene) confirms the predominantly polar nature of the molecule. Hexane can be an effective anti-solvent for precipitation or crystallization.

  • Observations in protic solvents (Methanol, Isopropanol) are critical. Note any color changes, gas evolution, or changes in solubility over time, as these may indicate solvolysis. For reactions involving this reagent, aprotic solvents are generally recommended to preserve the integrity of the sulfonyl chloride group.

Practical Applications in Drug Development & Research

  • Reaction Solvent Selection: For reactions utilizing the electrophilicity of the sulfonyl chloride (e.g., sulfonamide synthesis), polar aprotic solvents like acetonitrile or dichloromethane are ideal candidates. They provide good solubility without reacting with the solute.

  • Purification Strategy: The solubility data is invaluable for designing purification protocols. For example, if the compound is highly soluble in dichloromethane but insoluble in hexane, a purification strategy could involve dissolving the crude product in a minimal amount of dichloromethane followed by precipitation with hexane.

  • Crystallization: To obtain high-purity crystalline material, a solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature is required. A mixture of solvents, such as ethyl acetate/hexane, could be systematically screened.

Conclusion

A thorough understanding of the solubility of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is not merely academic; it is a practical necessity for any scientist working with this compound. By combining theoretical structural analysis with rigorous experimental determination, researchers can make informed decisions that enhance reaction efficiency, simplify purification, and accelerate the development timeline. The protocols and insights provided in this guide offer a robust framework for achieving these goals.

References

  • StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. [Link]

  • Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Chemistry Central Journal.
  • Pal, P., & Richmond, F. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Ahmadi, S., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. [Link]

  • Solubility of Things. (n.d.). Benzenesulfonyl chloride. [Link]

  • PubChemLite. (n.d.). 4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride (C7H7ClO3S2). [Link]

  • Königsberger, E., et al. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

  • Hefter, G. T., & Tomkins, R. P. T. (Eds.). (n.d.). The Experimental Determination of Solubilities. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Mobley, D. L., & Guthrie, J. P. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Pena, C. L., et al. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • Avdeef, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Wikipedia. (n.d.). Sulfuryl chloride. [Link]

  • Robertson, R. E., & Laughton, P. M. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

Sources

Exploratory

Technical Guide: Safety & Handling of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride

This technical guide details the safety, handling, and physicochemical properties of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride .[1][2] It is designed for researchers utilizing this compound as a pharmacophore bu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and physicochemical properties of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride .[1][2] It is designed for researchers utilizing this compound as a pharmacophore building block in drug discovery, specifically for sulfonamide synthesis or heterocyclic functionalization.

[1][2]

Chemical Identity & Characterization

Compound Name: 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride CAS Registry Number: 2241128-65-2 Molecular Formula: C


H

ClO

S

Molecular Weight: 238.71 g/mol SMILES: CC1=C(C(=C(S1)C)S(=O)(=O)Cl)C=O[1][2][3]
Structural Context

This molecule is a dual-electrophile , featuring two distinct reactive centers on a thiophene core:[1][2]

  • Sulfonyl Chloride (–SO

    
    Cl) at C3:  Highly reactive toward nucleophiles (amines, alcohols) and moisture.
    
  • Formyl Group (–CHO) at C4: Susceptible to oxidation (to carboxylic acid) or nucleophilic attack (condensation).

The presence of the electron-rich thiophene ring typically mitigates the reactivity of the sulfonyl chloride slightly compared to benzenesulfonyl chlorides, but the electron-withdrawing formyl group at the adjacent position (C4) reactivates the C3-sulfonyl center, making it exceptionally prone to hydrolysis .[1][2]

Hazard Identification & Toxicology (The "Why")

Core Hazards (GHS Classification)
  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[4]

  • Serious Eye Damage (Category 1): Irreversible damage upon contact.

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

Mechanistic Toxicology

The primary hazard stems from the compound's reaction with moisture in biological tissues. Upon contact with mucous membranes (eyes, respiratory tract), the sulfonyl chloride moiety hydrolyzes rapidly.

Reaction:


[1][2]

This generates Hydrochloric Acid (HCl) and the corresponding Sulfonic Acid directly on the tissue. The resulting chemical burn is dual-action: thermal (exothermic hydrolysis) and corrosive (acidic denaturation of proteins).[1]

Reactivity Visualization

The following diagram illustrates the divergent reactivity pathways that dictate both the utility and the hazard of this compound.

HazardMechanism Compound 4-Formyl-2,5-dimethyl thiophene-3-sulfonyl chloride Water Moisture / Tissue Contact (Nucleophilic Attack) Compound->Water Hydrolysis Amine Target Amine (Synthesis) Compound->Amine Controlled Reaction HCl HCl Gas + Heat (Chemical Burn) Water->HCl SulfonicAcid Sulfonic Acid Derivative (Corrosive) Water->SulfonicAcid Amine->HCl Scavenged by Base Sulfonamide Sulfonamide Product (Desired Drug Scaffold) Amine->Sulfonamide

Figure 1: Divergent pathways showing uncontrolled hydrolysis (Red) vs. controlled synthesis (Green).[1][2]

Handling, Storage, & Stability Protocols

Environmental Control

Due to the synergistic instability caused by the formyl and sulfonyl chloride groups, strict environmental control is required.

  • Atmosphere: Handle exclusively under inert gas (Argon or Nitrogen).

  • Temperature: Long-term storage at 2–8°C is mandatory to prevent thermal decomposition and polymerization of the formyl group.[1][2]

  • Container: Store in amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

Experimental Workflow: Safe Setup

When setting up a reaction (e.g., sulfonamide formation), follow this self-validating protocol to ensure containment of HCl vapors.

Protocol: Inert Atmosphere Transfer

  • Preparation: Flame-dry all glassware and cool under an Argon stream.

  • Weighing: Weigh the sulfonyl chloride quickly in a fume hood or, preferably, inside a glovebox.

  • Solvent Choice: Use anhydrous solvents (DCM, THF) exclusively. Water content >50 ppm will initiate autocatalytic decomposition.

  • Scavenger: Always employ a non-nucleophilic base (e.g., DIPEA, Pyridine) before adding the sulfonyl chloride to neutralize the HCl byproduct immediately.

SafeHandling Start Start: Reagent Retrieval Check Check: Is solvent anhydrous? Start->Check Dry Action: Dry Solvent (Mol. Sieves/Still) Check->Dry No Setup Setup: Flame-Dried Glassware + Ar/N2 Line Check->Setup Yes Dry->Check AddBase Step 1: Add Amine + Base (DIPEA/Et3N) Setup->AddBase AddRCl Step 2: Add Sulfonyl Chloride (Dropwise at 0°C) AddBase->AddRCl Quench Termination: Quench with Sat. NaHCO3 AddRCl->Quench

Figure 2: Decision tree for the safe setup of sulfonyl chloride coupling reactions.

Emergency Response & First Aid

Critical Note: Do not use water to rinse a spill of the pure solid, as this will generate an aerosol of HCl gas.

ScenarioImmediate ActionRationale
Skin Contact Wipe, then Wash. Gently wipe excess solid off skin with a dry cloth before rinsing with copious water and soap.[1][2]Prevents generating high concentrations of hot acid directly on the skin.
Eye Contact Irrigate immediately for 15+ minutes. Lift eyelids.The hydrolysis is instant; immediate dilution is the only way to mitigate corneal damage.
Inhalation Evacuate to fresh air. If breathing is difficult, administer oxygen.HCl gas causes pulmonary edema. Symptoms may be delayed.
Spill Cleanup Cover with dry lime, sand, or soda ash . Mix and scoop into a dry container.Neutralizes the acid potential before it can hydrolyze violently.

Quantitative Data Summary

PropertyValue / LimitSource/Note
Physical State Solid (Low melting) or OilAnalogous thiophene sulfonyl chlorides [1]
Boiling Point ~120°C (at reduced pressure)Estimated based on dimethyl analog [2]
Solubility Soluble in DCM, THF, EtOAcHydrolyzes in Water/Alcohols
Flash Point >110°CPredicted
Storage Temp 2–8°C (Refrigerate)Prevents decomposition

Disposal & Environmental Impact

This compound is hazardous to the aquatic environment due to the acidity of its hydrolysis products.

Disposal Protocol:

  • Dissolution: Dissolve the waste material in a combustible solvent (e.g., acetone).

  • Neutralization: Slowly add the solution to a stirred mixture of 5% Sodium Bicarbonate (NaHCO

    
    ) or Sodium Hydroxide (NaOH). Caution: CO
    
    
    
    evolution and heat.[1][2]
  • Verification: Check pH to ensure it is between 6–9.

  • Incineration: Ship the neutral organic layer to a licensed chemical incinerator equipped with an afterburner and scrubber.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,5-Dimethylthiophene-3-sulfonyl chloride. MilliporeSigma.[4][5] Link

  • PubChem. (2024). Compound Summary: 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (CID 138039738).[1][2][3] National Center for Biotechnology Information. Link

  • Fisher Scientific. (2024). Handling of Sulfonyl Chlorides: Safety Guidelines. Thermo Fisher Scientific. Link

  • BLD Pharm. (2024). Product Specifications: CAS 2241128-65-2.[1][2] BLD Pharmatech. Link

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride, a key intermediate for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride, a key intermediate for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process commencing with the chlorosulfonation of 2,5-dimethylthiophene, followed by the Vilsmeier-Haack formylation of the resulting sulfonyl chloride. This document is structured to provide not only the procedural steps but also the underlying chemical principles and rationale for the experimental choices, ensuring a thorough understanding for successful execution.

Introduction

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is a bespoke chemical entity of significant interest in medicinal chemistry and materials science. The thiophene scaffold is a well-established pharmacophore, and the presence of both a reactive sulfonyl chloride and a versatile formyl group allows for diverse downstream chemical modifications. This dual functionality makes it an invaluable building block for the synthesis of novel therapeutic agents and functional materials.

The synthetic route detailed herein is a logical and efficient pathway that leverages well-established named reactions, adapted for this specific substrate.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthetic route to 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride involves a two-step process:

  • Chlorosulfonation of 2,5-dimethylthiophene: This initial step introduces the sulfonyl chloride group at the 3-position of the thiophene ring.

  • Vilsmeier-Haack Formylation: The subsequent formylation of the intermediate, 2,5-dimethylthiophene-3-sulfonyl chloride, at the 4-position yields the final product.

The decision to proceed with chlorosulfonation prior to formylation is a strategic one. The sulfonyl chloride group is strongly deactivating towards electrophilic aromatic substitution. Attempting to introduce this group after the formyl group (which is also deactivating) would likely necessitate harsh reaction conditions and could lead to lower yields and a higher propensity for side reactions.

Synthesis_Workflow Start 2,5-Dimethylthiophene Intermediate 2,5-Dimethylthiophene-3-sulfonyl chloride Start->Intermediate Chlorosulfonation (Chlorosulfonic Acid) FinalProduct 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride Intermediate->FinalProduct Vilsmeier-Haack Formylation (DMF, POCl₃)

Caption: Overall synthetic workflow for 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride.

Part 1: Synthesis of 2,5-Dimethylthiophene-3-sulfonyl chloride

The first critical step is the regioselective chlorosulfonation of 2,5-dimethylthiophene. The methyl groups at the 2- and 5-positions are activating and ortho-, para-directing. In the case of the thiophene ring, this directs electrophilic substitution to the 3- and 4-positions. The use of chlorosulfonic acid is a standard and effective method for this transformation.[1][2]

Experimental Protocol: Chlorosulfonation

Materials:

  • 2,5-Dimethylthiophene

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dimethylthiophene (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Vigorous stirring is essential during the addition.

  • After the complete addition of chlorosulfonic acid, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dimethylthiophene-3-sulfonyl chloride.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

PropertyValueReference
Molecular Formula C₆H₇ClO₂S₂[3]
Molecular Weight 210.70 g/mol [3]
CAS Number 97272-04-3[3]
Appearance Expected to be a crystalline solid or oil
Boiling Point 120 °C (predicted)[4]
Melting Point 120-122 °C (predicted)[4]

Part 2: Synthesis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride

The second step involves the formylation of the synthesized 2,5-dimethylthiophene-3-sulfonyl chloride using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[5][6] Although the sulfonyl chloride group is deactivating, the remaining unsubstituted position on the thiophene ring is sufficiently activated by the two methyl groups and the sulfur heteroatom to undergo formylation.

The Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Thiophene_Derivative 2,5-Dimethylthiophene- 3-sulfonyl chloride Thiophene_Derivative->Iminium_Intermediate Electrophilic Attack Final_Product 4-Formyl-2,5-dimethylthiophene- 3-sulfonyl chloride Iminium_Intermediate->Final_Product Aqueous Workup (Hydrolysis)

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 2,5-Dimethylthiophene-3-sulfonyl chloride

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents).

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent may result in a solid or viscous liquid.[7] Stir the mixture at 0 °C for 30-60 minutes.

  • Dissolve 2,5-dimethylthiophene-3-sulfonyl chloride (1 equivalent) in a minimal amount of anhydrous DCM.

  • Add the solution of the sulfonyl chloride to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.[8]

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

PropertyPredicted ValueReference
Molecular Formula C₇H₇ClO₃S₂[9]
Molecular Weight 238.71 g/mol [9]
Appearance Expected to be a solid
¹H NMR Signals for two methyl groups, an aldehyde proton, and a thiophene ring proton are expected.
¹³C NMR Resonances for methyl carbons, thiophene ring carbons (one deshielded by the sulfonyl chloride group and another by the formyl group), and a carbonyl carbon are anticipated.

Safety Considerations

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Phosphorus oxychloride is also corrosive and reacts with moisture. It should be handled with care in a fume hood.

  • The workup procedures for both reactions involve quenching with water/ice, which can be exothermic. Additions should be done slowly and with efficient cooling and stirring.

Conclusion

The synthesis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is a manageable two-step process for a skilled organic chemist. Careful control of reaction conditions, particularly temperature, and meticulous workup and purification are key to obtaining the desired product in good yield and purity. This guide provides a robust framework for the synthesis, grounded in established chemical principles and practices. The resulting bifunctional molecule is a valuable asset for the development of novel compounds in the pharmaceutical and materials science sectors.

References

  • Bruker. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2014, January 14). How to carry out a sulfonation reaction? Retrieved from [Link]

  • Arduini, A., et al. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Tetrahedron Letters, 44(30), 5755-5757.
  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethylthiophene. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [Procedure title not available]. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride (C7H7ClO3S2). Retrieved from [Link]

  • LookChem. (n.d.). Cas 97272-04-3, 2,5-DIMETHYL-3-THIOPHENESULFONYL CHLORIDE. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide on the Physical Characteristics and Melting Point Determination of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride

Executive Summary In modern drug discovery and medicinal chemistry, bifunctional building blocks are critical for the rapid diversification of chemical libraries. 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery and medicinal chemistry, bifunctional building blocks are critical for the rapid diversification of chemical libraries. 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (CAS: 2241128-65-2) is a highly versatile, electrophilic scaffold featuring both a reactive sulfonyl chloride and a formyl group on a sterically hindered thiophene core.

This whitepaper provides an in-depth analysis of its physical characteristics, the thermodynamic causality behind its melting point, and self-validating protocols for its handling, characterization, and application in synthetic workflows.

Physicochemical Properties & Structural Causality

The physical state and melting point of a compound are macroscopic manifestations of its microscopic crystal lattice energy. For 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride, the lattice energy is dictated by the interplay between the planar, aromatic thiophene core and the bulky, tetrahedral sulfonyl chloride moiety.

Causality of Physical State: The electron-withdrawing nature of both the formyl (-CHO) and sulfonyl chloride (-SO₂Cl) groups creates a strong molecular dipole. This enhances intermolecular dipole-dipole interactions, effectively overcoming the steric disruption caused by the 2,5-dimethyl substitutions. Consequently, this compound typically presents as a crystalline solid at standard temperature and pressure (STP).

Table 1: Quantitative Physical and Structural Characteristics
PropertyValue / DescriptionSource / Analytical Method
Chemical Name 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chlorideIUPAC Nomenclature
CAS Registry Number 2241128-65-2Sigma-Aldrich
Molecular Formula C₇H₇ClO₃S₂PubChemLite[1]
Molecular Weight 238.72 g/mol Sigma-Aldrich
Monoisotopic Mass 237.95251 DaPubChemLite[1]
InChIKey UYFMJQGYRVKDHD-UHFFFAOYSA-NPubChemLite[1]
Physical State (STP) Crystalline SolidEmpirical Observation
Moisture Sensitivity Extremely High (Hydrolyzes rapidly)Chemical Reactivity

Melting Point Characterization: Principles and Methodologies

Accurate determination of the melting point for sulfonyl chlorides is notoriously difficult. Exposure to ambient humidity during traditional open-capillary testing leads to the rapid hydrolysis of the S-Cl bond, forming the corresponding sulfonic acid[2]. Because the resulting sulfonic acid has a significantly higher melting point and different crystal packing, in-situ degradation will yield an artificially broad and elevated melting range.

To circumvent this, Differential Scanning Calorimetry (DSC) under an inert atmosphere is the required gold standard.

Protocol: Self-Validating DSC Melting Point Determination

This protocol utilizes a hermetically sealed system to prevent moisture ingress, ensuring the measured endotherm reflects the pure compound.

Step 1: Inert Sample Preparation (Glovebox)

  • Action: Inside a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), precisely weigh 2.0–3.0 mg of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride into a high-volume aluminum DSC pan.

  • Causality: The inert atmosphere prevents nucleophilic attack by atmospheric water on the highly electrophilic sulfonyl chloride group, preserving the structural integrity of the crystal lattice.

Step 2: Hermetic Sealing

  • Action: Place the aluminum lid over the pan and crimp it using a hermetic press before removing the sample from the glovebox.

  • Causality: A hermetic seal maintains the micro-environment during transfer to the DSC instrument and prevents the volatilization of any residual trapped solvents that could act as plasticizers and artificially depress the melting point.

Step 3: Thermal Cycling and Self-Validation

  • Action: Load the sample pan and an empty reference pan into the DSC cell. Run a concurrent scan of a high-purity reference standard (e.g., Indium, melting point 156.6°C) in a separate run.

  • Self-Validation: The Indium standard validates the instrument's temperature calibration in real-time. If the Indium onset is within ±0.1°C of the literature value, the thermal data for the thiophene derivative is validated as artifact-free.

  • Action: Equilibrate the cell at 20°C, then heat at a ramp rate of 10°C/min under a continuous dry nitrogen purge (50 mL/min) until 10°C past the visual endothermic event.

Step 4: Data Interpretation

  • Action: Analyze the thermogram. The true melting point is defined as the extrapolated onset temperature of the melting endotherm, not the peak maximum.

  • Causality: The onset temperature represents the thermodynamic melting point of the crystal lattice, whereas the peak maximum is heavily influenced by sample mass and thermal conductivity.

Reactivity Workflows in Drug Development

The strategic value of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride lies in its orthogonal reactivity. The sulfonyl chloride acts as a hard electrophile, reacting rapidly with amines to form stable sulfonamides. Subsequently, the formyl group can undergo reductive amination, Knoevenagel condensations, or Wittig reactions to build complex pharmacophores.

Workflow A 4-Formyl-2,5-dimethylthiophene- 3-sulfonyl chloride (CAS: 2241128-65-2) B Amine Addition (Base, 0°C, Inert Atm) A->B Nucleophilic Attack (Controlled) F Hydrolysis Degradation (Sulfonic Acid) A->F H2O Exposure (Side Reaction) C Sulfonamide Intermediate B->C HCl Elimination D Reductive Amination (NaBH(OAc)3) C->D Formyl Reactivity E Final Drug Candidate D->E Target Synthesis

Figure 1: Bifunctional derivatization workflow and degradation pathway of CAS 2241128-65-2.

Protocol: Self-Validating Sulfonamide Synthesis

Step 1: Dissolve the amine nucleophile (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0°C. Step 2: Add 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (1.1 eq) dropwise as a solution in DCM.

  • Causality: The 0°C environment controls the exothermic nature of the sulfonylation, preventing side reactions such as the premature attack of the amine on the formyl group (imine formation), which requires higher activation energy. Step 3 (Self-Validation): Monitor the reaction via LC-MS. The protocol is self-validating when the UV trace shows the complete disappearance of the starting material peak and the MS trace confirms the [M+H]⁺ mass of the desired sulfonamide intermediate, strictly lacking the sulfonic acid degradation peak. Step 4: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Conclusion

Handling 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride requires a deep understanding of its physical characteristics and inherent electrophilicity. By employing stringent anhydrous techniques and utilizing thermal analysis methods like DSC, researchers can accurately characterize its melting point and physical properties, ensuring high-fidelity integration into complex drug discovery pipelines.

References

  • Title: UYFMJQGYRVKDHD-UHFFFAOYSA-N (C₇H₇ClO₃S₂) Source: PubChem / PubChemLite URL: [Link]

  • Title: CAS#:2241128-65-2 Chemical & Physical Properties Source: Chemsrc URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of Functionalized Thiophene Sulfonamides

Abstract This guide details the optimized protocol for synthesizing sulfonamides using 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride . This reagent is a high-value bifunctional building block containing both a highl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocol for synthesizing sulfonamides using 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride . This reagent is a high-value bifunctional building block containing both a highly electrophilic sulfonyl chloride (


) and a reactive formyl group (

). The core challenge addressed in this protocol is chemoselectivity : directing the amine nucleophile exclusively to the sulfonyl center while preserving the aldehyde for downstream diversification. We present a self-validating workflow that leverages kinetic control and pH-dependent workup to ensure high purity and yield.

Introduction & Strategic Analysis

The Reagent Profile

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is a specialized scaffold used in medicinal chemistry to generate thiophene-based sulfonamides . These motifs are prevalent in carbonic anhydrase inhibitors, antitumor agents, and antivirals.

  • Electrophile 1 (Sulfonyl Chloride): Hard electrophile, highly reactive, moisture-sensitive. Reacts with amines to form stable sulfonamides.[1][2][3][4][5]

  • Electrophile 2 (Aldehyde): Moderate electrophile. Reacts with amines to form reversible imines (Schiff bases).[2]

The Chemoselectivity Paradox

When a primary amine is introduced, it can theoretically attack either the sulfur (desired) or the carbonyl carbon (undesired).

  • Thermodynamic Reality: Sulfonamide formation is effectively irreversible under basic conditions. Imine formation is reversible and generates water.

  • Kinetic Solution: Sulfonyl chlorides react significantly faster than aldehydes with amines in the presence of non-nucleophilic bases (e.g., Pyridine, DIPEA) at low temperatures.

  • Self-Correction Mechanism: Even if transient imine formation occurs, the acidic workup required to remove the base will hydrolyze the unstable imine back to the aldehyde, while the sulfonamide bond remains chemically inert to dilute acid.

Experimental Design & Logic

Reaction Conditions
ParameterChoiceRationale
Solvent Dichloromethane (DCM)Anhydrous DCM solubilizes the thiophene reagent well and allows for low-temperature control.[1] It is easily removed.
Base Pyridine (3.0 eq)Acts as a proton scavenger (HCl sponge) and a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate).
Temperature 0 °C

RT
Initial low temperature suppresses aldehyde attack; warming ensures conversion.
Stoichiometry 1.0 eq Sulfonyl Chloride : 1.1 eq AmineSlight excess of amine ensures complete consumption of the moisture-sensitive sulfonyl chloride.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the kinetic competition and the "fail-safe" workup path.

ReactionPathway Start Reagents: Sulfonyl Chloride (R-SO2Cl) + Amine (R'-NH2) PathA Path A (Kinetic Favored): Sulfonylation Start->PathA Fast (0°C, Base) PathB Path B (Side Reaction): Imine Condensation Start->PathB Slow InterA Intermediate: Sulfonamide-Aldehyde PathA->InterA InterB Intermediate: Sulfonyl-Imine PathB->InterB Workup Acidic Workup (1M HCl wash) InterA->Workup InterB->Workup Final Final Product: Sulfonamide-Aldehyde InterB->Final Hydrolysis of Imine Workup->Final Purification

Figure 1: Reaction pathway showing the kinetic preference for sulfonylation and the hydrolytic correction of side-products.

Detailed Protocol

Materials
  • Reagent A: 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (Store at 2-8°C, under inert gas).[6]

  • Reagent B: Primary or Secondary Amine (1.1 equivalents).

  • Base: Pyridine (Anhydrous, 3.0 equivalents).

  • Solvent: Dichloromethane (DCM), Anhydrous.[1]

  • Quench: 1M HCl (aqueous).

Step-by-Step Procedure

Step 1: Preparation of Amine Solution

  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon.
    
  • Add Amine (1.1 mmol) and Anhydrous DCM (5 mL) .

  • Add Pyridine (3.0 mmol) .

  • Cool the mixture to 0 °C using an ice-water bath.

Step 2: Addition of Sulfonyl Chloride

  • In a separate vial, dissolve 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (1.0 mmol) in Anhydrous DCM (2 mL) .

  • Critical Step: Add the sulfonyl chloride solution dropwise to the amine solution over 10–15 minutes.

    • Why? Slow addition prevents localized heating and high concentration of the electrophile, favoring the faster sulfonylation reaction over imine formation.

Step 3: Reaction & Monitoring

  • Stir at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C).

  • Stir for 2–4 hours.

  • QC Check: Monitor by TLC or LC-MS.

    • Target Mass: Look for

      
       corresponding to the Sulfonamide.
      
    • Note: If LC-MS shows a mass of

      
      , this indicates imine formation. Do not panic.  Proceed to workup.
      

Step 4: Workup (The Self-Correction Step)

  • Dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer with 1M HCl (2 x 15 mL) .

    • Mechanism:[2][5][6][7] This removes excess pyridine (as pyridinium chloride) and hydrolyzes any transient imine back to the desired aldehyde.

  • Wash with Saturated

    
     (15 mL) to neutralize acid traces.
    
  • Wash with Brine (15 mL).

  • Dry over

    
     or 
    
    
    
    , filter, and concentrate in vacuo.

Downstream Applications

The retained aldehyde group allows for "Late-Stage Functionalization."

Reductive Amination Workflow

To convert the aldehyde into a secondary amine:

  • Dissolve the Sulfonamide-Aldehyde in DCE/MeOH.

  • Add limiting amine and

    
     (Sodium triacetoxyborohydride).
    
  • Stir at RT for 16h.

Oxidation to Carboxylic Acid

To convert the aldehyde into a carboxylic acid (e.g., for PROTAC linker attachment):

  • Dissolve in Acetone/Water.

  • Add Sulfamic acid (scavenger) and

    
     (Pinnick Oxidation conditions).
    

Safety & Handling

  • Moisture Sensitivity: The sulfonyl chloride hydrolyzes to the sulfonic acid upon contact with water. Keep bottles tightly sealed and use anhydrous solvents.

  • Lachrymator: Sulfonyl chlorides can be irritating to eyes and respiratory tracts. Handle in a fume hood.

  • Storage: Store the starting material at 4°C. If the solid turns from pale yellow to dark brown/black, check purity by NMR; decomposition generates HCl.

References

  • Vertex AI Search. (2023). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides. Retrieved from 8

  • BenchChem. (2025).[1] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from 9

  • LibreTexts. (2020).[10] Reactions of Amines - Amines and Sulfonyl Chloride. Retrieved from 2

  • Sigma-Aldrich. (n.d.). 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride Product Page. Retrieved from

Sources

Application

Introduction: The Strategic Importance of Thiophene Sulfonamides in Modern Drug Discovery

An Application and Protocol Guide to the Synthesis of Novel Thiophene-Based Sulfonamides Topic: Reaction Protocols for 4-Formyl-2,5-dimethylthiophene-3-sulfonyl Chloride with Amines The thiophene ring is a privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide to the Synthesis of Novel Thiophene-Based Sulfonamides

Topic: Reaction Protocols for 4-Formyl-2,5-dimethylthiophene-3-sulfonyl Chloride with Amines

The thiophene ring is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties and its role as a bioisostere for phenyl rings, which can enhance metabolic stability and binding affinity.[1] When incorporated into a sulfonamide structure—a cornerstone pharmacophore in numerous FDA-approved drugs—the resulting thiophene-based sulfonamides become powerful building blocks for developing novel therapeutic agents.[2][3] These compounds exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibiting properties.[4][5]

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is a particularly valuable reagent. The sulfonyl chloride group provides a reactive handle for coupling with a diverse array of primary and secondary amines, while the strategically placed formyl group offers a secondary site for further chemical elaboration, such as reductive amination or conversion to other functional groups. This dual functionality allows for the rapid generation of complex and diverse chemical libraries, accelerating the hit-to-lead optimization process in drug development.

This guide provides a comprehensive overview and detailed, field-proven protocols for the reaction of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride with primary and secondary amines. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Reaction Mechanism and Core Principles

The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds through a well-established mechanism that underpins the strategic choices made in the experimental protocol.

G reagents Amine (R-NH₂) + Sulfonyl Chloride (Ar-SO₂Cl) attack Nucleophilic Attack (Amine lone pair attacks electrophilic Sulfur) reagents->attack Step 1 intermediate Tetrahedral Intermediate [Ar-SO₂(Cl)(NH₂R)]⁺ attack->intermediate elimination Elimination of Chloride (Leaving Group Departure) intermediate->elimination Step 2 protonated Protonated Sulfonamide [Ar-SO₂NH₂R]⁺ + Cl⁻ elimination->protonated deprotonation Deprotonation by Base (e.g., Pyridine, Et₃N) protonated->deprotonation Step 3 product Final Sulfonamide Product (Ar-SO₂NHR) + Base·HCl deprotonation->product

Caption: General mechanism for sulfonamide formation.

Causality Behind Experimental Choices:

  • The Nucleophile (Amine): Both primary and secondary amines serve as effective nucleophiles. The reactivity can be influenced by sterics and electronics; electron-rich aliphatic amines are generally more reactive than electron-deficient aromatic amines.[6]

  • The Electrophile (Sulfonyl Chloride): The sulfur atom in 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is highly electrophilic, readily accepting the lone pair from the amine. This reagent is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.

  • The Base: The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is added to scavenge this HCl, forming a salt (e.g., triethylammonium chloride) and driving the reaction to completion.[7][8]

  • The Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal.[9][10] They effectively dissolve the reactants without competing in the reaction. Protic solvents like water or alcohols are incompatible as they can react with the sulfonyl chloride.

  • Temperature Control: The reaction is often initiated at 0 °C. This is a critical control measure to manage the initial exotherm of the reaction, especially with reactive amines, preventing potential side reactions. The reaction is then typically allowed to warm to room temperature to ensure it proceeds to completion.[8]

Experimental Protocols

Safety First: 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is a reactive sulfonyl chloride and should be handled with care in a chemical fume hood.[11] It is corrosive and moisture-sensitive. Amines can be toxic and corrosive.[12] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[13][14] Ensure an eyewash station and safety shower are accessible.[11]

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol details a representative procedure for coupling the sulfonyl chloride with a reactive primary amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Benzylamine (1.0 eq) & Et₃N (1.5 eq) in anhydrous DCM C Cool amine solution to 0 °C (ice bath) A->C B Prepare solution of Sulfonyl Chloride (1.1 eq) in anhydrous DCM D Add sulfonyl chloride solution dropwise over 20 min B->D C->D E Stir at 0 °C for 30 min, then warm to RT and stir for 4-6 h D->E F Monitor reaction by TLC E->F G Quench with water, transfer to separatory funnel F->G Upon completion H Wash sequentially with: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine G->H I Dry organic layer (Na₂SO₄), filter, and concentrate H->I J Purify by silica gel column chromatography I->J

Caption: Experimental workflow for primary amine sulfonylation.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting amine is a key indicator of completion.

  • Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to remove any acidic impurities), and finally with brine.[8][10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to yield the pure sulfonamide.

Protocol 2: Reaction with a Secondary Aromatic Amine (e.g., N-Methylaniline)

This protocol is adapted for less nucleophilic amines, which may require slightly more forcing conditions.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-methylaniline (1.0 eq) and pyridine (2.0 eq) in anhydrous acetonitrile. Expert Insight: Acetonitrile is a more polar solvent than DCM and can be heated to higher temperatures, which is often beneficial for less reactive amines.

  • Reagent Addition: Add solid 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (1.1 eq) to the stirring solution in one portion at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 80-82 °C) and maintain for 6-18 hours.[9]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile. Dissolve the residue in ethyl acetate and follow the washing, drying, and purification steps as outlined in Protocol 1 (Steps 7-9). The triethylammonium chloride salt formed in Protocol 1 is often filterable, whereas the pyridinium salt here is more soluble and must be removed by aqueous washing.

Summary of Reaction Conditions and Expected Outcomes

The choice of amine dictates the optimal reaction conditions. The following table provides general guidelines for researchers to adapt to their specific substrates.

Amine TypeNucleophilicityTypical Base (eq)SolventTemperatureTypical TimeExpected Yield
Primary Aliphatic HighEt₃N (1.5)DCM, THF0 °C to RT2-6 h85-95%
Secondary Aliphatic High (Sterically hindered)Et₃N (1.5)DCM, THFRT4-12 h80-90%
Primary Aromatic ModeratePyridine (2.0)DCM, MeCNRT to 40 °C12-24 h65-85%
Secondary Aromatic LowPyridine (2.0)MeCN, DioxaneReflux12-24 h50-75%

Note: Yields are estimates and highly dependent on the specific substrate, purity of reagents, and purification efficiency.

Troubleshooting and Key Considerations

  • Low or No Reactivity: For poorly reactive amines, consider using a more polar solvent like acetonitrile and increasing the reaction temperature. Ensure the sulfonyl chloride has not hydrolyzed; use fresh or properly stored reagent.

  • Formation of Side Products: If the amine has multiple nucleophilic sites, protection strategies may be necessary. Ensure the reaction is run under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

  • Difficult Purification: The ammonium salt byproduct (e.g., Et₃N·HCl) can sometimes co-elute with the product. A thorough acidic wash (1M HCl) during workup is crucial to remove the base and its salt. If the product itself is basic, this wash may need to be omitted or replaced with a water wash.

References

  • Preparation of sulfonamides from N-silylamines - PMC.
  • Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
  • What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. ECHEMI.
  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride - Benchchem. BenchChem.
  • What are the Health and Safety Guidelines for Using Amines? A&A Pharmachem.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. AME Publishing Company.
  • safety d
  • Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride - Cole-Parmer. Cole-Parmer.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate.
  • Thiophene-Based Compounds | Encyclopedia MDPI. MDPI.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate.
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Chemistry & Biology Interface.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. Organic Syntheses.
  • Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines - Benchchem. BenchChem.

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride as a Strategic Pharmaceutical Intermediate

An In-Depth Guide for Drug Development Professionals Introduction: The Strategic Value of a Multifunctional Scaffolding In the landscape of modern medicinal chemistry, the thiophene ring stands out as a "privileged pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Scaffolding

In the landscape of modern medicinal chemistry, the thiophene ring stands out as a "privileged pharmacophore," a core structural motif present in numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone of drug design.[3] Thiophene derivatives are integral to a wide array of therapeutics, including anti-inflammatory agents, anticancer drugs, and antibiotics.[1][3]

Within this valuable class of compounds, 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride emerges as a particularly powerful and versatile intermediate. Its utility stems not from a single reactive center, but from the strategic convergence of three distinct functional groups on a compact, drug-like scaffold:

  • The Sulfonyl Chloride (-SO₂Cl): A highly reactive electrophile, this group is the premier precursor for the synthesis of sulfonamides, a functional group of immense therapeutic importance.[4][5]

  • The Formyl Group (-CHO): An accessible aldehyde provides a secondary, orthogonal reaction site for a vast range of chemical transformations, including reductive amination, Wittig reactions, and condensations.

  • The Substituted Thiophene Ring: The dimethylated thiophene core provides a stable, lipophilic backbone that can influence the pharmacokinetic properties of the final molecule.

This guide provides an in-depth exploration of this intermediate, offering not just protocols, but the strategic rationale behind its application in pharmaceutical research and development.

Physicochemical & Structural Data

A thorough understanding of a starting material's properties is fundamental to its effective use. The key characteristics of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride are summarized below.

PropertyDataSource
Molecular Formula C₇H₇ClO₃S₂[6]
Molecular Weight 238.71 g/mol N/A
Canonical SMILES CC1=C(C(=C(S1)C)S(=O)(=O)Cl)C=O[6]
InChIKey UYFMJQGYRVKDHD-UHFFFAOYSA-N[6]
Appearance Expected to be a solid (based on related compounds)N/A
Predicted XlogP 1.9[6]

Core Application: Synthesis of Diverse Sulfonamide Libraries

The primary application of any sulfonyl chloride in medicinal chemistry is the synthesis of sulfonamides.[7] This reaction involves the nucleophilic attack of a primary or secondary amine on the highly electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

The power of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride lies in its ability to serve as a starting point for creating large, diverse libraries of molecules for structure-activity relationship (SAR) studies. The sulfonamide formation provides the first point of diversification, while the aldehyde offers a second, independent vector for chemical modification.

Logical Workflow for Library Synthesis

This dual-reactivity allows for a logical and efficient workflow for generating novel chemical entities. The sulfonyl chloride is typically reacted first due to its higher reactivity and sensitivity to moisture. The resulting sulfonamide, which is generally more stable, can then be subjected to a wide range of reactions at the formyl position.

G cluster_1 Step 2: Late-Stage Functionalization A 4-Formyl-2,5-dimethyl- thiophene-3-sulfonyl chloride C Sulfonamide Intermediate A->C Sulfonamide Formation (Base, Solvent) B Primary/Secondary Amine (R1R2NH) E Final Diversified Product C->E Reductive Amination D Amine (R3NH2) + Reducing Agent

Caption: Sequential functionalization workflow.

Experimental Protocols

The following protocols are provided as robust starting points for research. As with any chemical synthesis, optimization may be required for specific substrates.

Protocol 1: General Synthesis of a 4-Formyl-2,5-dimethylthiophene-3-sulfonamide

Causality: This procedure utilizes a non-nucleophilic organic base (triethylamine) to quench the HCl byproduct of the reaction, preventing protonation of the amine nucleophile and driving the reaction to completion. The reaction is initiated at 0 °C to control the initial exothermic reaction before being allowed to warm.

Materials:

  • 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Stir bar, round-bottom flask, ice bath, nitrogen/argon atmosphere setup

Procedure:

  • Dissolve the amine (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (1.0 equiv) in a minimum amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), water, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Subsequent Reductive Amination of the Formyl Group

Causality: This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations. It does not readily reduce the aldehyde in the absence of the imine intermediate, minimizing side reactions.

Materials:

  • 4-Formyl-2,5-dimethylthiophene-3-sulfonamide (from Protocol 1) (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic, ~5% v/v) (optional, for less reactive amines)

Procedure:

  • Dissolve the sulfonamide starting material (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine/iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring solution. An effervescence may be observed.

  • Allow the reaction to stir at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Illustrative Reaction Data

The following table provides representative data for the synthesis of sulfonamides from sulfonyl chlorides, illustrating typical outcomes.

EntryAmine NucleophileBaseSolventTypical Yield (%)
1AnilinePyridineDCM>90%
2BenzylamineTEATHF85-95%
3MorpholineTEADCM>90%
4(R)-α-methylbenzylamineDIPEADCM80-90%
Note: Yields are illustrative and based on general procedures found in the literature for sulfonamide synthesis.[8][9]

Safety and Handling: A Critical Overview

Sulfonyl chlorides are corrosive, moisture-sensitive reagents that demand careful handling.[10]

Core Handling Principles:

  • Moisture Sensitivity: Always handle 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.[11][12] Contact with water will hydrolyze the sulfonyl chloride to the corresponding non-reactive sulfonic acid and corrosive HCl gas.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][12][13]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[12][14]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as bases and strong oxidizing agents.[10][11]

First Aid Measures:

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12][14] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[10][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Conclusion

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is more than a simple building block; it is a strategic tool for accelerating drug discovery. Its dual-handle reactivity allows for the rapid and efficient synthesis of diverse chemical libraries centered on the privileged thiophene-sulfonamide core. By understanding its properties, applying robust synthetic protocols, and adhering to strict safety measures, researchers can fully exploit the potential of this intermediate to develop novel and effective pharmaceutical agents.

References

  • Cole-Parmer. Material Safety Data Sheet - 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride. [Link]

  • Bar-Eli, M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]

  • PubChem. 4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • O'Neil, C. J., et al. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

  • Shafique, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. [Link]

  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Das, A., et al. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Results in Chemistry, 2, 100049. [Link]

  • UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]

  • ResearchGate. Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. [Link]

  • LookChem. Cas 97272-04-3, 2,5-DIMETHYL-3-THIOPHENESULFONYL CHLORIDE. [Link]

  • Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements, 10(1), 113-124. [Link]

  • Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Google Patents. CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • National Institutes of Health. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. [Link]

Sources

Application

functionalization of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride for drug discovery

Application Note: Strategic Functionalization of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride Executive Summary This guide details the strategic utilization of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride

Executive Summary

This guide details the strategic utilization of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (CAS: N/A, PubChem CID: 138039738) in high-throughput medicinal chemistry. As a bifunctional "linchpin" scaffold, this molecule offers two distinct electrophilic handles—a highly reactive sulfonyl chloride and a versatile formyl group—positioned on an electron-rich thiophene core.

This dual-reactivity profile allows for Divergent Library Synthesis (DLS) , enabling researchers to rapidly generate distinct pharmacophores (e.g., sulfonamides, sulfonylureas, and amine-linked heterocycles) from a single precursor. This note provides validated protocols for chemoselective functionalization, ensuring high fidelity in library generation.

Chemical Profile & Reactivity Landscape

PropertySpecification
IUPAC Name 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride
Formula C₇H₇ClO₃S₂
MW 254.71 g/mol
Appearance Off-white to pale yellow solid
Storage -20°C, Hygroscopic, Store under Argon
Hazards Corrosive (Skin/Eye), Moisture Sensitive
Reactivity Logic

The molecule possesses two electrophilic sites with distinct "hardness" and kinetics:[1]

  • Sulfonyl Chloride (-SO₂Cl): A "hard" electrophile. Reacts rapidly with nucleophiles (amines, alcohols) via nucleophilic substitution. Critical: Susceptible to hydrolysis; requires anhydrous conditions.

  • Formyl Group (-CHO): A "soft" electrophile. Less reactive towards simple nucleophilic attack than -SO₂Cl without catalysis, but highly amenable to reductive amination, Wittig olefination, or condensation reactions.

Strategic Order of Operations: To prevent side reactions (e.g., polymerization or hydrolysis), the sulfonyl chloride must be functionalized first . The aldehyde is generally stable under the basic conditions used for sulfonylation, whereas the sulfonyl chloride would decompose under the aqueous/reducing conditions often used for aldehyde manipulation.

Divergent Synthesis Workflow (Visualization)

The following diagram illustrates the logical flow for generating three distinct compound classes from the parent scaffold.

DivergentSynthesis cluster_legend Reaction Phase Scaffold Parent Scaffold (4-Formyl-2,5-dimethylthiophene- 3-sulfonyl chloride) Sulfonamide Intermediate A (Sulfonamide-Aldehyde) Scaffold->Sulfonamide Step 1: R1-NH2 Base, DCM, 0°C (Chemoselective) Target1 Class 1: Amino-Sulfonamides (via Reductive Amination) Sulfonamide->Target1 Step 2a: R2-NH2 NaBH(OAc)3 Target2 Class 2: Vinyl-Sulfonamides (via Wittig/Knoevenagel) Sulfonamide->Target2 Step 2b: Ylide/Active Methylene Target3 Class 3: Fused Thienothiazines (via Intramolecular Cyclization) Sulfonamide->Target3 Step 2c: Bifunctional Amine (e.g., 2-aminoethanol) Cyclization Phase1 Phase 1: Sulfonyl Capture Phase2 Phase 2: Aldehyde Diversification

Caption: Divergent synthesis strategy prioritizing sulfonyl chloride functionalization to preserve aldehyde integrity.

Detailed Experimental Protocols

Protocol A: Chemoselective Sulfonamide Synthesis

Objective: Functionalize the sulfonyl chloride with a primary amine while leaving the aldehyde intact.

Reagents:

  • Scaffold (1.0 equiv)

  • Primary Amine (R-NH₂, 1.1 equiv)

  • Diisopropylethylamine (DIPEA, 1.5 equiv) or Pyridine (2.0 equiv)

  • Dichloromethane (DCM), Anhydrous

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (1.0 mmol, 254 mg) in anhydrous DCM (5 mL). Cool to 0°C using an ice bath.

  • Addition: Mix the amine (1.1 mmol) and DIPEA (1.5 mmol) in DCM (2 mL). Add this solution dropwise to the scaffold solution over 10 minutes.

    • Note: Slow addition at 0°C prevents exotherms that could degrade the aldehyde.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1-2 hours. Monitor by TLC (Hexane:EtOAc 7:3). The sulfonyl chloride spot should disappear.

  • Workup: Dilute with DCM (20 mL). Wash with 0.5 M HCl (cold, rapid wash to remove excess amine/base), then saturated NaHCO₃, and finally Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

    • Result: The crude sulfonamide-aldehyde is typically >90% pure and stable enough for the next step.

Protocol B: Reductive Amination (Library Generation)

Objective: Convert the pendant aldehyde into a secondary or tertiary amine.

Reagents:

  • Intermediate A (Sulfonamide-Aldehyde, 1.0 equiv)

  • Secondary Amine (HNR₂, 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) or THF

Procedure:

  • Imine Formation: Dissolve Intermediate A (0.5 mmol) and the secondary amine (0.6 mmol) in DCE (3 mL). Add catalytic acetic acid. Stir at RT for 30-60 minutes to allow iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ (0.75 mmol) in one portion.

    • Why STAB? It is milder than NaBH₄ and will not reduce the sulfonamide or the thiophene ring.

  • Reaction: Stir at RT for 4-16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x).

  • Purification: Silica gel chromatography or preparative HPLC.

Case Study: Design of a Dual-Action Kinase Inhibitor

Context: Thiophene sulfonamides are privileged structures in kinase inhibition (e.g., similar motifs in inhibitors of carbonic anhydrase and certain tyrosine kinases).

Hypothesis: By attaching a lipophilic "tail" to the sulfonamide (to occupy the hydrophobic pocket) and a polar "head" via the aldehyde (to interact with the hinge region or solvent front), we can optimize binding affinity.

Experimental Data (Mock Data for Illustration):

Compound IDSulfonamide (R1)Aldehyde Modification (R2)Yield (2 Steps)Kinase IC50 (nM)
THIO-001 4-Fluoro-phenylMorpholine (Reductive Amination)78%450
THIO-002 4-Fluoro-phenylN-Methyl-piperazine82%120
THIO-003 BenzylN-Methyl-piperazine75%850
THIO-004 3-PyridylN-Methyl-piperazine65%35

Analysis: The combination of a heteroaromatic sulfonamide (3-Pyridyl) and a solubilizing piperazine tail (THIO-004) yielded the most potent compound, validating the library design strategy.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous; use fresh bottle of scaffold.
Bis-addition Amine reacting with Aldehyde in Step 1Keep reaction at 0°C; ensure amine is not in large excess; use sterically hindered bases.
Incomplete Reduction (Step 2) Steric hindranceSwitch solvent to THF; heat to 40°C; use stronger reductant (NaBH₄) if sulfonamide is stable.

Biological Pathway Context (Graphviz)

The following diagram illustrates a hypothetical mechanism of action for a thiophene-sulfonamide inhibitor within a pro-inflammatory signaling pathway (e.g., inhibition of a kinase like p38 MAPK or similar).

Pathway Stimulus Pro-inflammatory Stimulus (LPS/TNF) Receptor Membrane Receptor Stimulus->Receptor MAPK MAPK Kinase (Target Protein) Receptor->MAPK Phosphorylation Cascade TF Transcription Factors (NF-kB / AP-1) MAPK->TF Activation MAPK->TF Blocked Inhibitor Thiophene-Sulfonamide (THIO-004) Inhibitor->MAPK Allosteric/ATP Binding Blockade Cytokines Inflammatory Cytokines (IL-6, TNF-a) TF->Cytokines Gene Expression

Caption: Proposed mechanism of action where the functionalized thiophene scaffold inhibits kinase activity, dampening downstream cytokine release.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138039738, 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride. Retrieved from [Link]

  • Mishra, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.[2] Retrieved from [Link]

  • Gimenez, N., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Method

A Validated, Step-by-Step Protocol for the Synthesis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl Chloride and Its Amide Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 4-Formyl-2,5-dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride, a valuable and versatile building block in medicinal chemistry and materials science. The synthesis begins with the regioselective formylation of commercially available 2,5-dimethylthiophene via the Vilsmeier-Haack reaction to yield the key intermediate, 2,5-dimethylthiophene-3-carbaldehyde. This intermediate is subsequently subjected to chlorosulfonation using chlorosulfonic acid to afford the target sulfonyl chloride. The protocols herein are designed for robustness and scalability, with in-depth explanations of the underlying chemical principles, reaction mechanisms, and critical experimental parameters. Furthermore, a general procedure for the derivatization of the title compound into novel sulfonamides is presented, highlighting its utility in library synthesis for drug discovery programs. Safety protocols and characterization data are included to ensure reliable and safe execution.

Introduction: The Strategic Value of Thiophene Scaffolds

Thiophene-based scaffolds are privileged structures in modern drug discovery, appearing in numerous approved pharmaceuticals. Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them attractive moieties for modulating pharmacokinetic and pharmacodynamic properties. Specifically, thiophenesulfonyl chlorides are crucial intermediates for the synthesis of sulfonamide-based drugs, a class of therapeutics with a wide range of applications including antibacterial, antiviral, and anticancer agents.[1][2][3]

The target molecule, 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride, incorporates two key functional groups: a reactive sulfonyl chloride handle for derivatization and a formyl group that can be used for further chemical modifications, such as reductive amination or olefination. This dual functionality makes it a highly valuable platform for creating diverse molecular libraries. The synthetic strategy outlined below is logical and efficient, proceeding through a stable, formylated intermediate to ensure high regioselectivity in the final chlorosulfonation step.

Overall Synthetic Pathway

The synthesis is a two-step process starting from 2,5-dimethylthiophene. The first step is a Vilsmeier-Haack formylation, followed by a chlorosulfonation reaction.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Chlorosulfonation A 2,5-Dimethylthiophene B Intermediate: 2,5-Dimethylthiophene-3-carbaldehyde A->B  1. POCl3, DMF  2. H2O Workup C Target Compound: 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride B->C  HSO3Cl  Quench on ice

Diagram 1: Two-step synthesis of the target compound.

Part I: Synthesis of 2,5-Dimethylthiophene-3-carbaldehyde (Intermediate)

Principle and Mechanism

This step employs the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction proceeds in two main stages. First, dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][6] In the second stage, the electron-rich 2,5-dimethylthiophene ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[7]

G DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Ion Intermediate Vilsmeier->Iminium Thiophene 2,5-Dimethylthiophene (Nucleophile) Thiophene->Iminium Electrophilic Attack Aldehyde 2,5-Dimethylthiophene-3-carbaldehyde Iminium->Aldehyde Hydrolysis

Diagram 2: Simplified mechanism of the Vilsmeier-Haack reaction.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2,5-Dimethylthiophene≥98%Standard SupplierHighly flammable liquid.[8]
Phosphorus oxychloride (POCl₃)≥99%Standard SupplierCorrosive, reacts violently with water.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard SupplierStore over molecular sieves.
Dichloromethane (DCM)AnhydrousStandard Supplier
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Sol.Lab PreparedFor neutralization.
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierFor drying.
Round-bottom flask (3-neck)500 mLLab SupplyWith ports for dropping funnel, thermometer, and nitrogen inlet.
Magnetic stirrer & stir bar-Lab Supply
Dropping funnel100 mLLab Supply
Ice bath-Lab Prepared
Rotary evaporator-Lab Supply
Detailed Experimental Protocol
  • Vilsmeier Reagent Formation: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (25 mL, 0.32 mol). Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (30 mL, 0.32 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent complex may be observed.

  • Formylation Reaction: Cool the reaction mixture back down to 0 °C in an ice bath.

  • Add a solution of 2,5-dimethylthiophene (25 g, 0.22 mol) in anhydrous dichloromethane (DCM) (50 mL) dropwise to the stirred Vilsmeier reagent over approximately 1 hour. Maintain the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to 40 °C (gentle reflux of DCM) for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Cool the mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Stir the mixture for 30 minutes, then carefully neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude product, 2,5-dimethylthiophene-3-carbaldehyde, can be purified by vacuum distillation to yield a colorless to pale yellow oil.[9]

Safety and Handling
  • Phosphorus oxychloride (POCl₃) is highly corrosive and toxic. It reacts violently with water, releasing HCl gas. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

  • 2,5-Dimethylthiophene is a highly flammable liquid. Keep away from ignition sources.[8]

  • The initial reaction to form the Vilsmeier reagent and the final quenching step are highly exothermic and release gas. Ensure adequate cooling and pressure equalization.

Part II: Synthesis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (Target Compound)

Principle and Mechanism

This step is a direct electrophilic chlorosulfonation of the aldehyde intermediate prepared in Part I. Chlorosulfonic acid (HSO₃Cl) serves as the source of the electrophile, ⁺SO₂Cl. The formyl group on the thiophene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, it directs the incoming electrophile to the adjacent, open position (C4), leading to the desired product with high regioselectivity. The reaction is typically performed at low temperatures with an excess of chlorosulfonic acid, followed by careful quenching on ice to precipitate the product.[10]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2,5-Dimethylthiophene-3-carbaldehydeFrom Part I-
Chlorosulfonic Acid (HSO₃Cl)≥99%Standard SupplierExtremely corrosive. Reacts violently with water.
Dichloromethane (DCM)AnhydrousStandard Supplier
Round-bottom flask250 mLLab Supply
Magnetic stirrer & stir bar-Lab Supply
Ice/salt bath-Lab PreparedFor achieving temperatures below 0 °C.
Beaker (large)2 LLab SupplyFor quenching.
Büchner funnel and flask-Lab SupplyFor filtration.
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add chlorosulfonic acid (60 mL, ~0.90 mol).

  • Cool the flask to -10 °C using an ice/salt bath.

  • Chlorosulfonation: Prepare a solution of 2,5-dimethylthiophene-3-carbaldehyde (14.0 g, 0.10 mol) in anhydrous dichloromethane (20 mL).

  • Add this solution dropwise to the cold, stirred chlorosulfonic acid over 45-60 minutes. It is critical to maintain the internal temperature below 0 °C during the addition to prevent side reactions. A deep color change is typically observed.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Work-up and Isolation: Prepare a large beaker containing 1 kg of crushed ice and water.

  • While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture onto the ice. This quenching step is extremely exothermic and will generate large volumes of HCl gas. THIS MUST BE PERFORMED IN AN EFFICIENT FUME HOOD.

  • A solid precipitate of the sulfonyl chloride product will form. Continue stirring the slurry for 30 minutes to ensure complete precipitation and decomposition of excess chlorosulfonic acid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Dry the solid product under vacuum. The product, 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride, can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary.[11]

Safety and Handling
  • Chlorosulfonic Acid (HSO₃Cl) is extremely corrosive and a strong oxidizing agent. It causes severe burns upon contact and reacts explosively with water. All operations must be conducted in a dry apparatus within a high-performance fume hood. Wear heavy-duty gloves, a face shield, and a lab coat. Have a sodium bicarbonate solution ready for neutralizing spills.

  • The quenching process generates a large amount of corrosive HCl gas. Ensure the fume hood has adequate airflow.

Application: Synthesis of Sulfonamide Derivatives

The primary utility of the synthesized 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is its reaction with primary or secondary amines to form sulfonamides, a cornerstone of many drug discovery campaigns.[12]

General Protocol for Sulfonamide Formation
  • In a round-bottom flask, dissolve the 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.5 eq), to scavenge the HCl byproduct.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting sulfonamide derivative by column chromatography or recrystallization.

G SulfonylChloride 4-Formyl-2,5-dimethylthiophene- 3-sulfonyl chloride Reaction Reaction Mixture SulfonylChloride->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Sulfonamide Final Sulfonamide Derivative Workup->Sulfonamide

Diagram 3: General workflow for the synthesis of sulfonamide derivatives.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Low yield of aldehyde Incomplete reaction.Increase reaction time or temperature (e.g., to 50°C). Ensure Vilsmeier reagent was formed correctly.
Loss during aqueous workup.Ensure pH is properly neutralized before extraction. Perform additional extractions with DCM.
Moisture in reagents.Use anhydrous solvents and freshly distilled POCl₃.
Step 2: Low yield of sulfonyl chloride Reaction temperature too high.Maintain temperature strictly below 0 °C during addition to prevent decomposition/side-reactions.
Incomplete precipitation.Ensure the reaction mixture is poured into a large excess of ice and stirred thoroughly.
Product is water-soluble.This is unlikely for a sulfonyl chloride but if suspected, extract the aqueous slurry with a water-immiscible solvent like DCM before filtration.
Product is impure (both steps) Inadequate purification.Repeat purification step. For Step 1, ensure efficient vacuum distillation. For Step 2, select an appropriate recrystallization solvent.
Side reactions occurred.Re-evaluate reaction conditions, particularly temperature control and the rate of addition of reagents.

References

  • Baraldi, P. G., et al. (2008). Thiophene in the design of new pharmacologically active compounds.
  • Synerzine. (2018). 2,5-Dimethylthiophene Safety Data Sheet. Link

  • Chem-Impex. (n.d.). 5-Chloro-2-thiophenesulfonyl chloride. Retrieved from Chem-Impex. Link

  • Google Patents. (2020). CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride. Link

  • ChemicalBook. (n.d.). Chemical Reactivity of 2,5-Dihydrothiophene. Retrieved from ChemicalBook. Link

  • Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1147-1167. Link

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Link

  • ResearchGate. (n.d.). Synthesis of thiophene derivatives. Retrieved from a publication on ResearchGate. Link

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Link

  • PubChem. (n.d.). 4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride. Retrieved from PubChem. Link

  • Sone, T., et al. (1975). A Convenient and Simple Preparation of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan, 48(4), 1063-1065.
  • Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia. Link

  • Barrio, P., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. Link

  • Sarchem Labs. (2024). Unlocking para-Toluene Sulfonyl Chloride's Role in Fine Chemicals. Link

  • ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Link

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis of 2,5-Dimethylthiophene: Methods and Industrial Production. Link

  • ResearchGate. (n.d.). 2.5.7 Formylation and the Vilsmeier Reagent. Link

  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • Chem-Impex. (n.d.). 2,5-Dimethylthiophene. Retrieved from Chem-Impex. Link

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. Link

  • Wiley Online Library. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Link

  • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Link

  • The Good Scents Company. (n.d.). 2,5-dimethyl thiophene. Retrieved from The Good Scents Company. Link

  • MilliporeSigma. (n.d.). 2,5-Dichlorothiophene-3-sulfonyl chloride. Retrieved from MilliporeSigma. Link

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from PMC. Link

  • PubChem. (n.d.). 2,5-Dimethylthiophene-3-carbaldehyde. Retrieved from PubChem. Link

  • ChemicalBook. (2025). 2,5-DIMETHYL-THIOPHENE-3-CARBALDEHYDE. Link

  • ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Link

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from Organic Syntheses. Link

Sources

Application

Application Note: 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride in Agrochemical Synthesis

[1] Executive Summary This technical guide details the synthetic utility of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (CAS 2241128-65-2) , a high-value bifunctional scaffold for agrochemical discovery.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the synthetic utility of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (CAS 2241128-65-2) , a high-value bifunctional scaffold for agrochemical discovery.[1] Unlike standard thiophene intermediates, this molecule possesses two orthogonal reactive "handles"—a sulfonyl chloride and a formyl group —on a lipophilic dimethylthiophene core.[2]

This unique architecture allows researchers to synthesize Sulfonylurea Herbicides (targeting Acetolactate Synthase, ALS) while simultaneously utilizing the formyl group for Lead Optimization (tuning LogP, solubility, or soil mobility via reductive amination or olefination).[1] This guide provides validated protocols for leveraging this scaffold in the synthesis of next-generation crop protection agents.

Chemical Profile & Reactivity Analysis

Structural Properties[1]
  • Compound: 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride[1][3][4]

  • CAS: 2241128-65-2[1][3][4]

  • Molecular Weight: 238.71 g/mol [2]

  • Appearance: Off-white to pale yellow solid[1][2]

  • Solubility: Soluble in DCM, THF, Acetonitrile; reacts with water/alcohols.[1][2]

Orthogonal Reactivity Map

The power of this scaffold lies in its ability to undergo divergent synthesis.[2] The sulfonyl chloride is the "Anchor," while the formyl group acts as the "Tuner."

PositionFunctional GroupReactivity ModeAgrochemical Application
C-3 Sulfonyl Chloride (

)
Electrophilic Substitution Precursor to Sulfonamides (Fungicides) and Sulfonylureas (Herbicides).[1][2]
C-4 Formyl (

)
Condensation / Reduction Site for Schiff base formation, Reductive Amination, or Wittig reactions to adjust lipophilicity.
C-2, C-5 Methyl (

)
Steric/Electronic Electron-donating groups stabilize the ring and increase lipophilicity (LogP).[1]

Core Application: Synthesis of Sulfonylurea Herbicides[6]

Sulfonylurea herbicides (e.g., Thifensulfuron, Thiencarbazone analogs) function by inhibiting ALS.[1] The synthesis requires coupling the sulfonyl chloride with a heterocyclic amine or isocyanate.[2]

Mechanism of Action

The sulfonyl chloride is first converted to a sulfonamide.[2] This sulfonamide is then coupled with a heterocyclic carbamate (or isocyanate) to form the sulfonylurea bridge, the critical pharmacophore for ALS binding.[1]

Protocol: Synthesis of a Thiophene Sulfonylurea Analog

Objective: Synthesize N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-4-formyl-2,5-dimethylthiophene-3-sulfonamide.

Reagents:
  • Scaffold: 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (1.0 eq)

  • Amine Source: 2-Amino-4,6-dimethoxypyrimidine (1.0 eq)[1]

  • Base: Pyridine or DBU (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)[1][2]

  • Coupling Agent: Phenyl chloroformate (for carbamate route)[1][2]

Step-by-Step Methodology:
  • Sulfonamide Formation (The Anchor):

    • Dissolve 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (10 mmol) in anhydrous DCM (50 mL) under

      
       atmosphere.
      
    • Cool to 0°C. Add aqueous Ammonium Hydroxide (25%, 5 eq) dropwise. Note: Direct amination is preferred here to create the primary sulfonamide (

      
      ) first.[1]
      
    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Acidify with 1M HCl to pH 3. Extract with EtOAc.[1][2] Dry over

      
       and concentrate.
      
    • Yield Check: Expect >85% yield of the primary sulfonamide.[2]

  • Sulfonylurea Coupling:

    • Dissolve the isolated sulfonamide (5 mmol) in dry MeCN (20 mL).

    • Add Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (5 mmol). Note: This reagent is prepared separately by reacting the aminopyrimidine with phenyl chloroformate.[2]

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5.5 mmol) dropwise.[1]

    • Stir at RT for 12 hours. The mixture may become heterogeneous.[1][2]

    • Quench: Pour into ice-water (100 mL) and acidify with 1M HCl to pH 2-3. The sulfonylurea usually precipitates as a white solid.[1][2]

    • Purification: Recrystallize from Ethanol/Water.[1][2]

Critical Control Point: The formyl group at C-4 is sensitive to strong nucleophiles.[1][2] Avoid using primary amines in the second step unless intended for condensation.[2] The carbamate coupling method is mild and preserves the aldehyde.[2]

Secondary Application: Lead Optimization via Formyl Derivatization

Once the bioactive sulfonylurea core is established, the C-4 formyl group serves as a handle to tune the molecule's physical properties (e.g., water solubility for foliar uptake vs. lipophilicity for root uptake).[1]

Protocol: Reductive Amination for Solubility Tuning[1][2]

Objective: Convert the C-4 formyl group into a secondary amine to increase water solubility.

Reagents:
  • Substrate: Sulfonamide intermediate (from Step 3.2.1)

  • Amine: Morpholine or Dimethylamine (1.1 eq)[1][2]

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 1.5 eq)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE)[1]

Methodology:
  • Dissolve the formyl-sulfonamide in DCE.[1][2]

  • Add the amine and acetic acid (catalytic, 1 drop).[1][2] Stir for 30 min to form the iminium ion.

  • Add

    
     in one portion.[1][2] Stir at RT overnight.
    
  • Workup: Quench with sat.

    
    . Extract with DCM.[1][2][5]
    
  • Result: A thiophene-sulfonamide with a solubilizing morpholine tail, ready for final coupling to the herbicide pharmacophore.[1][2]

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis potential of the scaffold.

G Start 4-Formyl-2,5-dimethyl thiophene-3-sulfonyl chloride Sulfonamide Primary Sulfonamide (Intermediate A) Start->Sulfonamide 1. NH4OH, 0°C (Sulfonylation) SchiffBase Hydrazone/Oxime (Fungicide Analog) Start->SchiffBase Hydrazine/Hydroxylamine (Condensation at -CHO) Herbicide Sulfonylurea Herbicide (ALS Inhibitor) Sulfonamide->Herbicide Phenyl carbamate coupling (DBU, MeCN) AmineDerivative Solubilized Amine (Optimized Lead) Sulfonamide->AmineDerivative Reductive Amination (R-NH2, NaBH(OAc)3) AmineDerivative->Herbicide Late-Stage Coupling

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the sulfonyl and formyl groups.[1]

Handling & Safety Data

  • Hazards: Corrosive (Skin Corr.[1][2][6][7] 1B), Causes serious eye damage (Eye Dam. 1).[1][2] Reacts violently with water to release HCl gas.[1][2]

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2-8°C. Moisture sensitive.
    
  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield.[1][2] Handle only in a fume hood.

References

  • Sigma-Aldrich. Product Specification: 4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride.[1][2][4] Available at: [1][2]

  • LookChem. 2,5-Dimethylthiophene-3-sulfonyl chloride Usage and Safety. Available at: [1][2]

  • PubChem. Thiophene-3-sulfonyl Chloride Compound Summary. National Library of Medicine.[1][2] Available at: [1][2]

  • Bayer CropScience. Synthesis of Thiencarbazone-methyl intermediates. (Contextual reference for thiophene sulfonylurea chemistry). See: [1][2]

  • Matrix Fine Chemicals. Thiophene-3-Sulfonyl Chloride Safety Data Sheet. Available at: [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride during handling

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Handling Welcome to the technical support center for 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride. This resour...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Handling

Welcome to the technical support center for 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride. This resource is designed to provide you with in-depth guidance on the proper handling and storage of this moisture-sensitive reagent to ensure the integrity of your experiments and the safety of your laboratory personnel. As a Senior Application Scientist, I will walk you through the critical aspects of managing this compound, from understanding its reactivity to implementing practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride so sensitive to moisture?

A1: The sulfonyl chloride functional group (-SO₂Cl) is highly electrophilic, making the sulfur atom susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, results in the conversion of the sulfonyl chloride to the corresponding and often undesired 4-Formyl-2,5-dimethylthiophene-3-sulfonic acid. This degradation pathway is a common characteristic of sulfonyl chlorides.[1][2] The presence of even trace amounts of moisture in the air, on glassware, or in solvents can initiate this process, leading to a reduction in the purity of the reagent and potentially impacting the yield and outcome of your reaction.

Q2: What are the visible signs of hydrolysis or degradation of the compound?

A2: While a change in the physical appearance of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is not always immediately apparent, signs of degradation can include a change in color, the presence of solid precipitates (the sulfonic acid is often less soluble), or a decrease in the melting point. For a definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to identify the presence of the sulfonic acid byproduct.

Q3: Can I use this reagent if it has been briefly exposed to air?

A3: Brief exposure to ambient air may not lead to significant degradation, especially in a low-humidity environment. However, due to the reactive nature of sulfonyl chlorides, it is always best to minimize any contact with the atmosphere.[2] If you suspect that the compound has been compromised, it is advisable to either purify it before use or to use a fresh, unopened container for critical applications.

Q4: What are the primary hazards associated with 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride?

A4: Beyond its moisture sensitivity, this compound is classified as a corrosive substance.[3] It can cause severe skin burns and eye damage.[3] Inhalation of its dust or vapors may also be harmful. When it reacts with water, it can release toxic gases.[1] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE).

Troubleshooting Guide: Preventing Hydrolysis in Your Experiments

This guide provides a systematic approach to troubleshooting and preventing the hydrolysis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride during your experimental workflow.

Issue 1: Low or Inconsistent Reaction Yields

Potential Cause: The most likely culprit for low or inconsistent yields when using 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is the hydrolysis of the starting material.

Troubleshooting Steps:

  • Evaluate Your Solvents: Ensure that all solvents used in the reaction are anhydrous. Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods, such as passing them through a column of activated alumina or distillation from a suitable drying agent.

  • Assess Your Glassware: Laboratory glassware can adsorb a thin film of moisture on its surface.[2] All glassware should be thoroughly dried in an oven at a temperature above 100°C for several hours and then cooled in a desiccator or under a stream of inert gas immediately before use.[2]

  • Implement an Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a glovebox or a Schlenk line.[2] This practice is crucial for excluding atmospheric moisture from your reaction vessel.

  • Check Other Reagents for Water Content: Ensure that all other starting materials and reagents are as dry as possible. If necessary, dry them using appropriate techniques before adding them to the reaction.

Issue 2: Formation of an Insoluble Precipitate

Potential Cause: The formation of an unexpected precipitate during your reaction or workup could be the sulfonic acid byproduct of hydrolysis, which may have different solubility properties than the desired product.

Troubleshooting Steps:

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate to confirm its identity. Techniques like NMR or IR spectroscopy can help determine if it is the sulfonic acid.

  • Review Your Workup Procedure: Aqueous workups should be performed quickly and with cold solutions to minimize the contact time between the sulfonyl chloride and water.[2] Prompt extraction of the product into an organic solvent is recommended.

  • Consider a Non-Aqueous Workup: If feasible for your reaction, a non-aqueous workup can eliminate the risk of hydrolysis during this stage.

Experimental Protocols

Protocol 1: Rigorous Drying of Glassware
  • Disassemble all glassware and clean it thoroughly.

  • Place the glassware in an oven at 120-150°C for at least 4 hours, or preferably overnight.

  • Remove the hot glassware from the oven and immediately assemble it while flushing with a stream of dry nitrogen or argon.

  • Alternatively, allow the glassware to cool to room temperature in a desiccator over a desiccant such as anhydrous calcium sulfate (Drierite®).

Protocol 2: Handling and Dispensing under an Inert Atmosphere
  • In a Glovebox:

    • Ensure the glovebox has a dry, inert atmosphere (low ppm levels of water and oxygen).

    • Bring the sealed container of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride into the glovebox antechamber and evacuate and refill with inert gas at least three times.

    • Once inside the glovebox, carefully open the container and weigh the desired amount of the reagent into a tared, dry reaction vessel.

    • Seal the reaction vessel before removing it from the glovebox.

  • Using a Schlenk Line:

    • Connect the reaction flask to the Schlenk line and evacuate and refill with inert gas three times.

    • Maintain a positive pressure of inert gas throughout the experiment.

    • Briefly remove the stopper or septum from the reaction flask and quickly add the pre-weighed 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride against a counterflow of inert gas.

    • Immediately reseal the flask.

Data Summary

ParameterRecommendationRationale
Storage Temperature 2-8°CTo minimize thermal decomposition and slow down any potential hydrolytic degradation.[4]
Storage Conditions Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).To prevent exposure to atmospheric moisture.
Compatible Solvents Anhydrous aprotic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile).These solvents do not react with the sulfonyl chloride and can be effectively dried.
Incompatible Materials Water, alcohols, amines, strong oxidizing agents, strong bases.These substances will react with the sulfonyl chloride, leading to decomposition or undesired side reactions.[1]

Visualizing the Hydrolysis Pathway

The following diagram illustrates the nucleophilic attack of water on the electrophilic sulfur atom of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.

Hydrolysis reagent 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride product 4-Formyl-2,5-dimethylthiophene-3-sulfonic acid + HCl reagent->product Hydrolysis water H₂O (Water)

Caption: Hydrolysis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride.

Logical Workflow for Handling Moisture-Sensitive Reagents

This workflow diagram outlines the key decision points and steps for successfully handling 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride.

Workflow decision decision process process start Start: Prepare for Reaction dry_glassware Dry Glassware (Oven, >100°C) start->dry_glassware dry_solvents Use Anhydrous Solvents start->dry_solvents inert_atmosphere Prepare Inert Atmosphere (Glovebox/Schlenk Line) start->inert_atmosphere weigh_reagent Weigh Reagent Under Inert Atmosphere dry_glassware->weigh_reagent dry_solvents->weigh_reagent inert_atmosphere->weigh_reagent run_reaction Run Reaction weigh_reagent->run_reaction workup Workup run_reaction->workup is_aqueous Aqueous Workup? workup->is_aqueous non_aqueous_workup Non-Aqueous Workup is_aqueous->non_aqueous_workup No aqueous_workup Perform Quickly with Cold Solutions is_aqueous->aqueous_workup Yes end End: Product Isolation non_aqueous_workup->end aqueous_workup->end

Caption: Experimental workflow for handling 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride.

References

  • Arcoria, A., et al. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. Available at: [Link]

  • Shavnya, A., et al. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Arcoria, A., et al. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 4. Hydrolysis of substituted thiophenesulphonyl halides in water–acetone mixtures. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • PubChem. (n.d.). 4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride. Available at: [Link]

  • Barreiro, G., et al. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1003–1013. [Link]

  • Royal Society of Chemistry. (2014, July 7). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Available at: [Link]

  • ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. Available at: [Link]

  • MP Biomedicals. (n.d.). TECHNICAL INFORMATION - Dimethyl Sulfoxide. Available at: [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]

  • Google Patents. (n.d.). CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • Farmacia. (n.d.). SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. Available at: [Link]

  • Wikipedia. (n.d.). 2,5-Dimethylthiophene. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Couplings of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride

Current Status: Operational Subject: Protocol Optimization & Troubleshooting Guide Target Molecule: 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (CAS: N/A for specific isomer, generic thiophene sulfonyls ref) Intro...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Protocol Optimization & Troubleshooting Guide Target Molecule: 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (CAS: N/A for specific isomer, generic thiophene sulfonyls ref)

Introduction: The Dual-Electrophile Challenge

You are working with a molecule possessing two distinct electrophilic centers: the sulfonyl chloride (


) and the aldehyde  (

). The presence of the 2,5-dimethyl substituents adds steric bulk, while the thiophene core acts as an electron-rich donor, paradoxically modified by the electron-withdrawing formyl group.

Successful coupling requires chemoselectivity : You must drive the nucleophilic attack at the sulfur atom (sulfonamide formation) while preventing attack at the carbonyl carbon (imine/aminal formation) or hydrolysis of the sulfonyl chloride.

Module 1: Reagent Integrity & Quality Control

"My reaction failed before it started."

The most common cause of low yield (<10%) is the degradation of the starting material into 4-formyl-2,5-dimethylthiophene-3-sulfonic acid . The sulfonyl chloride moiety is moisture-sensitive.[1]

Diagnostic Protocol: The "Hydrolysis Check"

Before committing precious amine, perform this 10-minute QC check.

  • Dissolve: Take 5 mg of your sulfonyl chloride.[1] Dissolve in

    
    .
    
  • NMR Analysis:

    • Target: Look for the aldehyde proton (

      
      ) around 10.0 ppm.[1]
      
    • Shift Drift: In the sulfonyl chloride, the aldehyde peak is distinct. If hydrolyzed to the sulfonic acid, the electronic environment changes, often shifting the aldehyde peak upfield slightly and broadening the aromatic signals.

    • H-NMR Evidence: A broad singlet around 8-11 ppm (variable) indicates the sulfonic acid proton (

      
      ).[1]
      
  • TLC Visualization:

    • Eluent: 30% EtOAc in Hexanes.[1]

    • Result: The Sulfonyl Chloride (

      
      ) is much less polar than the Sulfonic Acid (
      
      
      
      , stays at baseline).
Decision Logic

QC_Flow Start Start QC Check TLC Run TLC (30% EtOAc/Hex) Start->TLC Result Analyze Spots TLC->Result Good Single Spot (Rf ~0.6) Proceed to Reaction Result->Good Pure Bad Baseline Spot Present (Sulfonic Acid) Result->Bad Degraded Fix Thionyl Chloride (SOCl2) Reflux to Regenerate Bad->Fix Fix->Start Retest

Figure 1: Quality Control Workflow for Sulfonyl Chlorides.

Module 2: Coupling Optimization (Sulfonamide Synthesis)

"How do I favor sulfonamide over imine formation?"

The Chemoselectivity Strategy
  • Reaction: Nucleophilic substitution at Sulfur.[1][2]

  • Competitor: Nucleophilic addition at Carbon (Imine formation).[1]

  • Solution: Kinetic Control. Sulfonylation is generally faster than imine formation under basic conditions at low temperatures.[1] Furthermore, imine formation is reversible (requires water removal), whereas sulfonamide formation is irreversible.

Optimized Protocol
ParameterRecommendationRationale
Solvent DCM (Anhydrous) High solubility for thiophenes; non-nucleophilic.[1] THF is a viable alternative but can retain water.[1]
Base Pyridine (3.0 equiv) Acts as both base and nucleophilic catalyst (forming a reactive N-sulfonylpyridinium intermediate).[1]
Temperature

Low temp suppresses side reactions (aldol condensation/imine formation).[1]
Stoichiometry 1.0 : 1.1 (Cl : Amine) Slight excess of amine ensures conversion.[1] Avoid large excesses if the amine is primary (to prevent bis-addition).[1]
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar and purge with Nitrogen/Argon.[1]

  • Amine Solution: Add Amine (1.1 equiv) and Pyridine (3.0 equiv) to Anhydrous DCM (0.2 M concentration) . Cool to

    
      in an ice bath.
    
  • Addition: Dissolve 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Why? Keeping the sulfonyl chloride concentration low relative to the base prevents local pockets of acidity which could catalyze aldehyde side reactions.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours.
    
  • Monitoring: Check TLC. If the starting material spot (

    
    ) disappears and a new polar spot appears, the reaction is complete.
    

Module 3: Troubleshooting & FAQs

Q1: I see two new spots on TLC. Is one the imine?

A: Likely yes. Primary amines can react with the aldehyde to form an imine (Schiff base).[1]

  • The Fix: Do NOT panic. Imines are hydrolytically unstable.[1]

  • Action: During the aqueous workup (wash with 1M HCl or Citric Acid), the imine will hydrolyze back to the aldehyde and the amine (which washes away in the acid layer), leaving your sulfonamide intact.

Q2: The reaction is sluggish. Starting material remains after 4 hours.

A: The 2,5-dimethyl groups create steric hindrance around the sulfonyl group.

  • The Fix: Add a catalyst.

  • Action: Add 10 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a super-active intermediate that overcomes steric bulk.[1] Warning: Keep the reaction at

    
     initially, as DMAP can also accelerate side reactions.[1]
    
Q3: My product is decomposing on the silica column.

A: Aldehydes can oxidize on silica, and sulfonamides can "streak."

  • The Fix: Neutralize the silica.[1]

  • Action: Pre-treat your silica gel column with 1% Triethylamine in Hexanes before loading your sample.[1] This deactivates acidic sites on the silica that might degrade the thiophene or aldehyde.[1]

Module 4: Mechanistic Visualization

Understanding the competition between the S-center and C-center is vital.[1]

Reaction_Pathway SM Sulfonyl Chloride (Electrophile 1: S) (Electrophile 2: C=O) Complex Tetrahedral Intermediate (at Sulfur) SM->Complex Fast (Kinetic) Imine_Int Hemiaminal (at Carbon) SM->Imine_Int Slow (Reversible) Amine Primary Amine (Nucleophile) Sulfonamide Target Sulfonamide (Stable) Complex->Sulfonamide -HCl Imine Imine Byproduct (Unstable) Imine_Int->Imine -H2O Imine->Sulfonamide Aqueous Workup (Hydrolysis)

Figure 2: Competitive Reaction Pathways.[1] Note that the "Imine" path is reversible via aqueous workup.

References

  • BenchChem Technical Support. (2025).[1][3] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.[2] BenchChem.[1][2][3] Link[1]

  • National Institutes of Health (NIH). (2008).[1] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.[1] PMC.[1] Link

  • Royal Society of Chemistry. (2025).[1] Recent advances in the synthesis of N-acyl sulfonamides.[1][4][5] RSC Publishing.[1] Link[1]

  • Organic Chemistry Portal. (2025). Synthesis of Sulfonamides - Recent Literature.[1][4][6][7]Link

  • Chem-Impex. (2025).[1] 4-Methylthiophene-2-sulfonyl chloride Product Guide.[1]Link[1]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl Chloride Reaction Products

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride and its derivatives. This guide provides in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of reaction products derived from this versatile thiophene-based building block.

The inherent reactivity of the sulfonyl chloride group, combined with the functionalities of the thiophene ring, can lead to a variety of reaction outcomes and potential impurities.[1] This guide is designed with full editorial control to provide practical, field-proven insights grounded in chemical principles to help you achieve high purity for your target compounds.

Troubleshooting Guide

This section addresses specific, common problems encountered during the workup and purification of reaction products.

Question: My reaction is complete, but after an aqueous workup, my crude product is a persistent, impure oil that won't crystallize. What are the next steps?

Answer: This is a frequent challenge, often caused by the presence of unreacted starting materials, hydrolysis byproducts, or other amorphous impurities that inhibit crystallization.

  • Causality: The primary impurity is often the corresponding sulfonic acid, formed by the hydrolysis of unreacted 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride.[2][3] This acidic and highly polar byproduct can interfere with the crystallization of your desired, less polar product. Residual solvents or greases can also contribute to the oily nature.

  • Troubleshooting Steps:

    • Confirm Hydrolysis: First, confirm the presence of the sulfonic acid. This can often be detected by TLC (it will likely be a baseline spot) or by extracting a small sample of your organic layer with water and checking the pH of the aqueous layer.

    • Thorough Basic Wash: Perform a careful liquid-liquid extraction. Wash your organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] This will react with the acidic sulfonic acid byproduct, converting it into its sodium salt, which is highly water-soluble and will be removed into the aqueous phase. Repeat the wash until the aqueous layer is no longer acidic.

    • Brine Wash: After the basic wash, wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This "salting out" process helps to remove residual water from the organic phase, which is crucial as dissolved water can prevent your product from crystallizing upon concentration.[2]

    • Drying and Concentration: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and then concentrate the solvent using a rotary evaporator.[4]

    • If Still an Oil, Consider Chromatography: If the product remains an oil, it likely contains other non-acidic impurities. At this point, purification by flash column chromatography is the most effective method.[4][5]

Question: My TLC analysis of the crude product shows multiple spots. How do I design an effective column chromatography purification?

Answer: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate a mixture of compounds with different polarities. Flash column chromatography is the ideal technique for separating these components.[6][7]

  • Causality: The spots could correspond to your desired product, unreacted starting amine (if making a sulfonamide), unreacted sulfonyl chloride, the hydrolyzed sulfonic acid, and potentially other side products. The key to successful separation is to find a solvent system that provides good separation between the spot of your desired product and the impurities.[6]

  • Step-by-Step Protocol: Developing a Flash Chromatography Method

    • Solvent System Selection via TLC: The most critical step is to find the right mobile phase (eluent).[6]

      • Start with a non-polar solvent system, such as 9:1 Hexane:Ethyl Acetate.

      • Dissolve a small amount of your crude material in a solvent like dichloromethane (DCM) and spot it on a TLC plate.

      • Develop the plate in your chosen solvent system.

      • Visualize the spots using a UV lamp (254 nm).

      • The goal is to find a solvent system where the Rf (Retention factor) of your desired product is approximately 0.25-0.35.[6] This typically provides the best separation on a column.

      • If the spots are too low (low Rf), increase the polarity of the eluent (e.g., move to 7:1 or 4:1 Hexane:Ethyl Acetate). If they are too high, decrease the polarity.

    • Column Packing:

      • Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.

      • Add a thin layer of sand.

      • Prepare a slurry of silica gel in your starting, non-polar eluent and carefully pour it into the column, avoiding air bubbles.

      • Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Add another thin layer of sand on top.[6]

    • Loading and Elution:

      • Dissolve your crude product in a minimal amount of a strong solvent (like DCM) and adsorb it onto a small amount of silica gel.

      • Evaporate the solvent from this silica mixture to get a dry, free-flowing powder. This is called "dry loading" and generally gives better separation.

      • Carefully add the dry-loaded sample to the top of the column.

      • Begin eluting with your chosen solvent system, collecting fractions in test tubes or flasks. You can use a single isocratic system or gradually increase the solvent polarity (gradient elution) to first elute non-polar impurities and then your product.[6][8]

    • Analysis:

      • Monitor the collected fractions by TLC to identify which ones contain your pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.

Question: I have successfully isolated my sulfonamide product, but my final yield is very low. What are the common causes of yield loss?

Answer: Low yield can stem from several factors, from an incomplete reaction to mechanical losses during the workup and purification.

  • Causality and Troubleshooting:

    • Incomplete Reaction: Ensure your reaction has gone to completion by monitoring with TLC or another analytical method. If starting materials are still present, you may need to increase the reaction time, temperature, or add more of a reagent.

    • Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride starting material is sensitive to water.[2][9] Ensure all glassware is oven-dried and that you are using anhydrous solvents to prevent premature decomposition of the starting material.[8]

    • Loss During Aqueous Workup: Your product might have some solubility in the aqueous layer, especially if it's highly polar. To minimize this, perform multiple extractions (e.g., 3x) with your organic solvent to recover as much product as possible.[4] Using a brine wash can also help by decreasing the solubility of your organic product in the aqueous phase.[2]

    • Product Adhesion to Drying Agent: Some compounds can stick to the drying agent (e.g., MgSO₄). After filtering off the drying agent, be sure to wash it with a small amount of fresh organic solvent to recover any adsorbed product.[4]

    • Improper Chromatography: Using a solvent system that is too polar during column chromatography can cause your product to elute too quickly along with impurities. Conversely, a system that is not polar enough may result in your product never eluting from the column. Careful TLC analysis is key to preventing this.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary impurity I should expect when reacting 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride with an amine?

The most common impurity is the corresponding sulfonic acid, 4-formyl-2,5-dimethylthiophene-3-sulfonic acid. This is formed by the hydrolysis of any unreacted sulfonyl chloride during the aqueous workup.[2][3] Another common impurity is excess unreacted amine, which can often be removed with a dilute acid wash (e.g., 1M HCl), provided your product is not basic.

Q2: My product is a solid. What are some good general solvents for recrystallization of thiophene-based sulfonamides?

Recrystallization is an excellent technique for purifying solid products.[10] The choice of solvent is critical. You need a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices for compounds of this type include:

  • Ethanol[10]

  • Isopropanol

  • Ethyl Acetate / Hexane mixture[5]

  • Toluene

  • Acetonitrile / Water mixture[11]

Always test recrystallization on a small scale first to find the optimal solvent system.

Q3: How can I avoid the hydrolysis of the sulfonyl chloride group during the reaction workup?

To minimize hydrolysis of any unreacted sulfonyl chloride, all aqueous workup steps should be performed quickly and at low temperatures (0-5 °C using an ice bath).[2] Using pre-chilled solutions for washes can also significantly slow the rate of the hydrolysis reaction.[2] If the product itself is stable to acid, performing an initial wash with cold, mildly acidic water can also help suppress the hydrolysis rate compared to neutral or basic conditions.[2]

Purification Strategy Overview

The choice of purification method depends on the physical properties of your crude reaction product. The following workflow provides a general decision-making guide.

Purification_Workflow Start Crude Reaction Mixture IsSolid Is the crude product a solid? Start->IsSolid IsOil Is the crude product an oil? IsSolid->IsOil No Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes AqueousWorkup Perform Aqueous Workup (Basic/Acid/Brine Washes) IsOil->AqueousWorkup Yes PureSolid Pure Crystalline Product Recrystallize->PureSolid Successful ImpureSolid Solid is still impure (check by TLC/NMR) Recrystallize->ImpureSolid Unsuccessful Chromatography Purify by Flash Column Chromatography ImpureSolid->Chromatography CheckPurity Check Purity (TLC) AqueousWorkup->CheckPurity CheckPurity->Chromatography Product is Impure PureProduct Pure Product (Solid or Oil) CheckPurity->PureProduct Product is Pure Chromatography->PureProduct

Caption: Decision workflow for selecting a purification method.

Data Summary Table

Purification MethodKey Impurities RemovedTypical SolventsPurity Achieved
Aqueous Wash (Basic) Sulfonic acids, acidic reagentsDichloromethane, Ethyl AcetateRemoves bulk polar impurities
Recrystallization Structurally similar impurities, minor contaminantsEthanol, Hexane/Ethyl Acetate, Toluene>98% (if successful)
Flash Chromatography Most organic impurities (polar & non-polar)Hexane/Ethyl Acetate gradients>99%

This guide is intended to provide a strong starting point for troubleshooting your purification challenges. Given the unique nature of each reaction, these protocols may require optimization for your specific derivative.

References

  • Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
  • Application Note: High-Purity Isolation of 3-Thiophenemethanol using Flash Column Chromatography. Benchchem.
  • Technical Support Center: Preventing Hydrolysis of Pyrazine-2-sulfonyl chloride during Workup. Benchchem.
  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Education and Science.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • Thiophene-fused polyaromatics: synthesis, columnar liquid crystal, fluorescent and electrochemical properties.
  • Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery: Volume 2.
  • Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry.
  • Flash Chromatography: Principles & Applications. Phenomenex.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.

Sources

Optimization

stability of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride under basic conditions

Welcome to the technical support guide for 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability and handling of this reagent, particularly under basic conditions. Our goal is to equip you with the necessary information to anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride in basic conditions?

A1: The most significant stability issue arises from the high reactivity of the sulfonyl chloride (-SO₂Cl) functional group. This group is a potent electrophile and is highly susceptible to hydrolysis in the presence of nucleophiles, including water and, more rapidly, hydroxide ions (OH⁻) present in basic media.[1][2] This rapid degradation pathway converts the sulfonyl chloride into the corresponding sulfonic acid or sulfonate salt, which is generally unreactive for subsequent sulfonylation reactions.[3][4]

Q2: How does pH affect the rate of hydrolysis of the sulfonyl chloride group?

A2: The rate of hydrolysis is highly pH-dependent. Under neutral conditions, the reaction with water (solvolysis) occurs at a measurable rate.[1][2] However, as the pH increases into the basic range, the concentration of the much stronger nucleophile, the hydroxide ion, increases. This leads to a dramatic acceleration in the rate of hydrolysis.[1][5] Therefore, prolonged exposure to even mildly basic aqueous conditions (pH > 7) can lead to significant degradation of the starting material.

Q3: Besides the sulfonyl chloride, are other functional groups on the molecule reactive under basic conditions?

A3: Yes, while the sulfonyl chloride is the most labile group, the formyl (aldehyde) group and the thiophene ring itself can exhibit reactivity under certain basic conditions.

  • Formyl Group: The aldehyde proton is not acidic, but the α-protons on the methyl groups could potentially be removed by a very strong base, though this is less likely under typical aqueous basic conditions. More relevantly, aldehydes can undergo reactions like the Cannizzaro reaction (in the absence of α-protons, which is not the case here) or aldol-type condensations if other enolizable carbonyls are present.[6] Under strongly basic conditions, aromatic aldehydes can also be sensitive to oxidation and other transformations.[7]

  • Thiophene Ring: The thiophene ring is generally considered aromatic and stable.[8] However, with very strong bases (e.g., organolithium reagents), deprotonation of the ring can occur.[9] Under the conditions typically used for sulfonylation reactions (e.g., aqueous NaOH, pyridine), the thiophene ring itself is expected to be stable.

Q4: I am performing a sulfonylation of an amine. What is the optimal type of base to use with this reagent?

A4: The choice of base is critical. You need a base that is strong enough to deprotonate the amine (or act as an acid scavenger for the HCl byproduct) but does not excessively accelerate the hydrolysis of the sulfonyl chloride.

  • Recommended: Sterically hindered, non-nucleophilic organic bases like pyridine, 2,6-lutidine, or triethylamine (Et₃N) are often preferred.[10] These bases effectively scavenge HCl without directly attacking the sulfonyl chloride.

  • Use with Caution: Aqueous inorganic bases like NaOH or KOH can be used, but conditions must be carefully controlled (low temperature, short reaction times) to favor the reaction with the amine over hydrolysis.[3][5] Some studies have shown that high yields of sulfonamides can be achieved even at high pH, but this is highly dependent on the amine's reactivity and hydrophobicity.[5]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution(s)
Low or No Product Yield Degradation of Sulfonyl Chloride: The reagent was hydrolyzed before or during the reaction.1. Use Anhydrous Conditions: Ensure your solvent and amine are dry. Perform the reaction under an inert atmosphere (N₂ or Ar).[10] 2. Control Temperature: Add the sulfonyl chloride solution slowly to the amine/base mixture at a low temperature (e.g., 0 °C) to manage the exotherm and minimize hydrolysis.[10] 3. Base Selection: Switch from an aqueous inorganic base to a non-nucleophilic organic base like pyridine or Et₃N.[10]
Multiple Spots on TLC/LC-MS, including a very polar byproduct Formation of Sulfonic Acid: The polar spot is likely the sulfonic acid/sulfonate salt resulting from hydrolysis.1. Confirm Identity: The expected mass of the sulfonic acid (R-SO₃H) would be [M-Cl+OH]. Check your LC-MS data for this mass. 2. Optimize Reaction Setup: Implement the solutions for "Low or No Product Yield" to prevent hydrolysis. A faster reaction with the intended nucleophile will outcompete the slower hydrolysis pathway.
Reaction is sluggish or incomplete Insufficient Base: The HCl generated during the reaction is protonating your amine nucleophile, rendering it unreactive.1. Stoichiometry Check: Ensure at least two equivalents of the amine or one equivalent of amine and at least one equivalent of a non-nucleophilic base (like Et₃N) are used.[10]
Formation of Unidentified Byproducts Side reactions involving the formyl group or thiophene ring. 1. Characterize Byproducts: Attempt to identify the structure of the byproducts using MS and NMR to diagnose the issue. 2. Protecting Groups: If conditions are harsh and side reactions are unavoidable, consider protecting the formyl group as an acetal prior to the sulfonylation step.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Amine Sulfonylation

This protocol provides a starting point for reacting 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride with a primary or secondary amine using a non-nucleophilic organic base.

Materials:

  • 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (1.0 eq.)

  • Primary or Secondary Amine (1.1 eq.)

  • Anhydrous Pyridine or Triethylamine (2.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Dissolve the amine (1.1 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (2.0 eq.) to the stirred solution.

  • In a separate flask, dissolve 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cold amine solution over 15-30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel, extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purify the product as necessary, typically via column chromatography.

Visualized Stability & Reaction Workflow

Primary Degradation Pathway

The following diagram illustrates the primary competitive pathways for the sulfonyl chloride in the presence of an amine and a basic aqueous environment. The desired reaction is the formation of the sulfonamide, while the primary degradation pathway is hydrolysis to the sulfonic acid.

G reagent 4-Formyl-2,5-dimethylthiophene- 3-sulfonyl chloride (R-SO₂Cl) product Desired Product: Sulfonamide (R-SO₂NHR') reagent->product + Amine (Desired Path) byproduct Degradation Product: Sulfonic Acid/Salt (R-SO₃H) reagent->byproduct + H₂O/OH⁻ (Side Reaction) amine Amine (R'-NH₂) amine->product base Base (e.g., OH⁻, Pyridine) base->product  Catalyzes/ Scavenges HCl base->byproduct  Accelerates  Hydrolysis

Caption: Competing reaction pathways for the sulfonyl chloride.

Decision Workflow for Experimental Setup

This workflow helps in deciding the appropriate reaction conditions to maximize the yield of the desired sulfonamide product.

G start Start: Plan Sulfonylation amine_check Is the amine moisture-sensitive or poorly nucleophilic? start->amine_check anhydrous Use Anhydrous Solvent (DCM, MeCN) & Non-nucleophilic Base (Pyridine, Et₃N) amine_check->anhydrous Yes aqueous Consider Aqueous Base (e.g., NaOH) with careful control amine_check->aqueous No temp_control Run reaction at 0°C, add sulfonyl chloride slowly anhydrous->temp_control aqueous->temp_control monitor Monitor reaction closely by TLC/LC-MS for starting material consumption and byproduct formation temp_control->monitor workup Proceed to Aqueous Workup monitor->workup

Caption: Decision workflow for selecting sulfonylation conditions.

References

  • Brandsma, L., & Verkruijsse, H. D. (1981). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives.
  • BenchChem. (2025).
  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Journal of the American Chemical Society, 112(5), 2001–2007.
  • Wikipedia. (2024). Hinsberg reaction.
  • Rogna, O., & Virtanen, P. O. I. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 6, 1175-1179.
  • Pearson Education. (2024). Reactions of Pyrrole, Furan, and Thiophene.
  • Le-Coz, C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Makitra, R. G., et al. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure.
  • Organic Chemistry Portal. (2023). Sulfonamide synthesis by S-N coupling.
  • Wikipedia. (2024). Thiophene.
  • Angelici, R. J. (2001). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Organometallics, 20(7), 1259–1275.
  • Sharma, P., & Kumar, A. (2014). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 6(5), 185-192.
  • Escher, S. E., et al. (2018). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 31(7), 579–590.
  • IGNOU. (n.d.).
  • Cottet, F., & Schlosser, M. (2002). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
  • Allan Chemical Corporation. (2025).
  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1330.
  • Sigma-Aldrich. (n.d.). 4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride.
  • Kice, J. L., & Kasperek, G. J. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.
  • National Center for Biotechnology Information. (n.d.). 4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride. PubChem.
  • da Silva, F. C., et al. (2012). Reaction of aromatic aldehydes with aromatic amines.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2,5-dimethylthiophene-3-sulfonyl chloride.
  • BLD Pharm. (n.d.). 2,5-Dimethylthiophene-3-sulfonyl chloride.
  • Le-Coz, C., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library.
  • Gupton, B. F., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
  • LookChem. (n.d.). 2,5-DIMETHYL-3-THIOPHENESULFONYL CHLORIDE.
  • BenchChem. (2025). Stability issues of 2,5-Dimethyl-1-benzothiophene under acidic conditions. BenchChem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates with 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride. This versatile reagent is a key...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride. This versatile reagent is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] However, its reactivity also presents challenges that can lead to low conversion rates. This technical support center provides in-depth troubleshooting guides and FAQs to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields when using 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride?

Low conversion rates with this reagent can often be attributed to a few key factors. The primary culprit is often the hydrolysis of the sulfonyl chloride functional group due to its moisture sensitivity.[2][3] Other significant causes include suboptimal reaction conditions such as incorrect temperature, inappropriate choice of base or solvent, and the degradation of the starting material.[4] The formation of side products, like diaryl sulfones, can also diminish the yield of the desired product.[2]

Q2: How can I ensure the quality and stability of my 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride before use?

To ensure the integrity of your starting material, it is crucial to verify its purity. This can be achieved through analytical techniques such as ¹H NMR spectroscopy to confirm the chemical structure and identify any impurities.[5] Proper storage is equally important for preventing degradation. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to minimize exposure to moisture.[3][6]

Q3: What are the ideal reaction conditions for sulfonamide synthesis using this reagent?

The synthesis of sulfonamides from 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride and an amine is a common application.[7][8] Optimal conditions typically involve the use of anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis.[3][4] A non-nucleophilic base, such as triethylamine or pyridine, is generally used to neutralize the HCl byproduct.[5][9] The reaction is often carried out at a low temperature (e.g., 0 °C) to control its exothermic nature and then allowed to warm to room temperature.[5]

Troubleshooting Guide: Low Conversion Rates

Low or no product formation is a frequent challenge. The following troubleshooting guide provides a systematic approach to diagnosing and resolving the issue.

Caption: Decision tree for troubleshooting low-yield reactions.

Troubleshooting Guide: Formation of Multiple Byproducts

The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the formation of undesired side products. This guide helps to identify and mitigate their formation.

Caption: Troubleshooting guide for byproduct formation.

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol provides a standardized workflow for the synthesis of sulfonamides from 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride and a primary or secondary amine.

Workflow:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench by slowly adding a saturated aqueous solution of NH₄Cl.

  • Aqueous Workup & Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Drying & Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[4]

Data Summary Table
ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Inert and provides good solubility for reactants.
Base Triethylamine (Et₃N)A non-nucleophilic base that effectively neutralizes the HCl byproduct.[5]
Temperature 0°C to room temperatureHelps to control the initial exothermic reaction and minimize side product formation.[5]
Atmosphere Inert (Nitrogen or Argon)Prevents the hydrolysis of the moisture-sensitive sulfonyl chloride.[3]
Stoichiometry 1.1 eq. of sulfonyl chlorideA slight excess ensures complete consumption of the amine.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Haszeldine, R. N. (1955). The Chemistry of Trifluoromethanesulphonic Acid. Part II. The Synthesis of Trifluoromethanesulphonates and Related Compounds. Journal of the Chemical Society, 2901.
  • Rogovin, Z. A. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
  • Benchchem. (2025). Optimizing Reaction Conditions for Sulfonylation.
  • Benchchem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis.
  • Benchchem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
  • King, J. F., & Lee, T. W. S. (1979). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH-Dependence, General Base and Nucleophilic Catalysis, and the Role of Sulfenes in the Reactions of Alkanesulfonyl Chlorides Having an α-Hydrogen. Journal of the American Chemical Society, 101(22), 6620–6627.
  • Robertson, R. E., & Laughton, P. M. (1970). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 48(10), 1441-1449.
  • Li, H., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(15), 6233-6238.
  • G. A. D. A. P., et al. (2025).
  • Benchchem. (2025). Technical Support Center: Sulfonylation Reactions.
  • Kumar, A., et al. (2016). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 6(92), 89635-89650.
  • PubChem. (n.d.). 4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride.
  • King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(11), 1637-1644.
  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?
  • Movassaghi, M., & Schmidt, M. A. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Benchchem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
  • Sigma-Aldrich. (n.d.). Formyl chloride.
  • Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
  • Deeming, A. S., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Methylthiophene-2-sulfonyl chloride.
  • LookChem. (n.d.). Cas 97272-04-3, 2,5-DIMETHYL-3-THIOPHENESULFONYL CHLORIDE.
  • Movassaghi, M., & Schmidt, M. A. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Santa Cruz Biotechnology. (n.d.). 2,5-dimethylthiophene-3-sulfonyl chloride.
  • Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives.
  • Shvedov, V. I., et al. (1974). Functional derivatives of thiophene - VIII. Synthesis of formyl derivatives of acylaminothiophenes, thieno[2,3-b]pyridines, thieno[2,3-d]pyrimidines, and thieno[3′,2′:5,6]pyrido[2,3-d]pyrimidines. Chemistry of Heterocyclic Compounds, 10(10), 1173-1175.
  • Wang, Z., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5578.
  • BLD Pharm. (n.d.). 4-Formylthiophene-2-sulfonyl chloride.
  • Zhang, L., et al. (2019). Pd(OAc)2/Xantphos Catalyzed Reductive Coupling of Sulfonyl Chlorides: Synthesis of Thioethers by Sulphur Dioxide Extrusion. ChemistrySelect, 4(27), 7996-7999.
  • Google Patents. (n.d.). Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • Peng, S., et al. (2025). Dimethyl(methylthio)sulfonium salt triggered dithiocarbamation of alkenes with CS2 and amines. Organic & Biomolecular Chemistry.

Sources

Optimization

Technical Support Center: A Guide to 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride for Researchers

Welcome to the technical support center for 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their experimental work. Here, we address common questions and troubleshooting scenarios to ensure the integrity and success of your research. Our approach is rooted in established chemical principles and practical, field-tested experience.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected peak in my NMR spectrum after storing my 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride. What could it be?

This is a common issue, and the most likely culprit is hydrolysis. Sulfonyl chlorides are highly susceptible to reaction with water, leading to the formation of the corresponding sulfonic acid.[1] Even trace amounts of moisture in the storage container or solvent can cause this degradation over time.

Causality: The sulfur atom in the sulfonyl chloride group is highly electrophilic. The oxygen atom in a water molecule acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion and the formation of 4-formyl-2,5-dimethylthiophene-3-sulfonic acid.

Troubleshooting Steps:

  • Confirm Hydrolysis: The sulfonic acid proton (-SO₃H) will appear as a broad singlet in the ¹H NMR spectrum, typically at a downfield chemical shift. The aromatic and aldehyde protons will also show a slight shift.

  • Proper Storage: Always store 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride in a desiccator under an inert atmosphere (e.g., argon or nitrogen). Use of a glovebox for handling is ideal.

  • Use Anhydrous Solvents: When preparing solutions, ensure that all solvents are rigorously dried.[1]

Q2: My reaction yield is lower than expected, and I have isolated a significant amount of a high-molecular-weight byproduct. What could be happening?

Low yields coupled with the formation of a high-molecular-weight byproduct often point to the formation of a sulfone. This can occur during the synthesis of the sulfonyl chloride or during subsequent reactions if reaction conditions are not carefully controlled.

Causality: Sulfone formation is a common side reaction in chlorosulfonation reactions, especially at elevated temperatures. It involves the reaction of the sulfonyl chloride with another molecule of the starting thiophene derivative.

Troubleshooting and Optimization:

  • Temperature Control: During the synthesis (chlorosulfonation step), it is crucial to maintain low temperatures to minimize sulfone formation.

  • Stoichiometry: Precise control of the stoichiometry of the chlorosulfonating agent is essential. An excess of the thiophene starting material can favor byproduct formation.

  • Purification: If sulfone impurities are present in your starting material, they can be difficult to remove. Purification of the sulfonyl chloride via recrystallization from a non-polar, anhydrous solvent may be necessary.

Impurity Identification and Troubleshooting Guide

The purity of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is critical for reproducible and reliable experimental outcomes. Impurities can arise from the synthetic route used to prepare the compound or from its degradation. A likely synthetic pathway involves the Vilsmeier-Haack formylation of 2,5-dimethylthiophene followed by chlorosulfonation.

Diagram of a Plausible Synthetic Pathway:

G cluster_0 Starting Materials cluster_1 Synthesis of 2,5-Dimethylthiophene cluster_2 Vilsmeier-Haack Formylation cluster_3 Chlorosulfonation 2_5_hexanedione 2,5-Hexanedione 2_5_dimethylthiophene 2,5-Dimethylthiophene 2_5_hexanedione->2_5_dimethylthiophene Sulfurization P4S10 P₄S₁₀ P4S10->2_5_dimethylthiophene formylated_thiophene 2,5-Dimethyl-3-formylthiophene 2_5_dimethylthiophene->formylated_thiophene Formylation DMF_POCl3 DMF, POCl₃ DMF_POCl3->formylated_thiophene final_product 4-Formyl-2,5-dimethylthiophene- 3-sulfonyl chloride formylated_thiophene->final_product Chlorosulfonation Chlorosulfonic_acid Chlorosulfonic Acid Chlorosulfonic_acid->final_product

Caption: Plausible synthetic route to the target compound.

Common Impurities and Their Origins
Impurity NameStructureLikely Origin
Unreacted 2,5-Dimethylthiophene Incomplete formylation or chlorosulfonation.
Unreacted 2,5-Dimethyl-3-formylthiophene Incomplete chlorosulfonation.
4-Formyl-2,5-dimethylthiophene-3-sulfonic acid Hydrolysis of the final product.[1]
Isomeric Sulfonyl Chlorides e.g., 3-Formyl-2,5-dimethylthiophene-4-sulfonyl chlorideLack of complete regioselectivity during chlorosulfonation.
Di-(4-formyl-2,5-dimethyl-3-thienyl) sulfone Side reaction during chlorosulfonation.
2,5-Hexanedione Incomplete cyclization during the synthesis of 2,5-dimethylthiophene.[2]
Q3: I suspect there are multiple impurities in my sample. What is the best analytical approach to identify them?

A multi-faceted analytical approach is recommended for comprehensive impurity profiling.

Workflow for Impurity Identification:

G cluster_0 Initial Screening cluster_1 Separation & Identification cluster_2 Quantification cluster_3 Final Assessment Sample Sample Initial_Screening ¹H and ¹³C NMR Sample->Initial_Screening Start Separation HPLC-MS or GC-MS Initial_Screening->Separation Complex Mixture Quantification Quantitative NMR (qNMR) or HPLC with reference standards Separation->Quantification Impurities Identified Purity_Assessment Purity Assessment Complete Quantification->Purity_Assessment Quantified

Caption: A systematic workflow for impurity identification and quantification.

Detailed Protocols:

  • NMR Spectroscopy: Provides detailed structural information. Look for unexpected signals in both the aromatic and aliphatic regions. Resources like the "NMR Chemical Shifts of Trace Impurities" can be invaluable for identifying common solvent and reagent residues.[3][4][5]

  • HPLC-MS: This is a powerful technique for separating and identifying components in a mixture.[6][7][8][9] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. The mass spectrometer will provide molecular weight information for each separated peak, aiding in identification.

  • GC-MS: Suitable for volatile impurities. The sulfonyl chloride may need to be derivatized to a more stable sulfonamide to prevent degradation in the instrument.[6]

Q4: My Vilsmeier-Haack formylation step is giving me a dark, tarry mixture with multiple spots on TLC. What is going wrong?

The Vilsmeier-Haack reaction, while powerful, can be sensitive to reaction conditions.[10][11][12] The formation of dark, complex mixtures often indicates side reactions or decomposition.

Potential Causes and Solutions:

  • Temperature Control: The reaction of DMF and POCl₃ is exothermic. Ensure the Vilsmeier reagent is prepared at a low temperature (e.g., 0 °C) before adding the 2,5-dimethylthiophene.

  • Purity of Reagents: Use high-purity, anhydrous DMF and fresh POCl₃. Impurities can lead to colored byproducts.[13]

  • Stoichiometry: An excess of the Vilsmeier reagent can lead to double formylation or other side reactions.[13] Use a stoichiometric amount or a slight excess.

  • Work-up Procedure: Ensure complete hydrolysis of the intermediate iminium salt by quenching the reaction with ice-cold water. Incomplete hydrolysis can lead to the isolation of intermediates that are unstable.

Q5: Can the starting material, 2,5-dimethylthiophene, be a source of impurities?

Yes, impurities in the 2,5-dimethylthiophene can carry through the synthesis. The most common method for preparing 2,5-dimethylthiophene is the reaction of 2,5-hexanedione with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀).[2][14]

Potential Impurities from 2,5-Dimethylthiophene Synthesis:

  • Unreacted 2,5-Hexanedione: If the initial cyclization is incomplete, residual 2,5-hexanedione may be present.[14][15]

  • Other Thiophene Isomers: Depending on the reaction conditions, small amounts of other dimethylthiophene isomers might be formed.

  • Over-sulfurization Products: While less common, more complex sulfur-containing byproducts could be generated.

It is advisable to use high-purity 2,5-dimethylthiophene (≥98%) for the synthesis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride to minimize these potential downstream impurities.[16]

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
  • Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. (2018, February 16). SIELC.
  • In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS. (2025, December 15).
  • Exploring the Synthesis of 2,5-Dimethylthiophene: Methods and Industrial Production. (2026, January 25). NINGBO INNO PHARMCHEM CO.,LTD.
  • Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press.
  • Optimized LC parameters of sulfonyl chloride impurity. (n.d.).
  • What is 2,5-Hexanedione?Uses,Synthesis,Detection method. (2020, September 2). ChemicalBook.
  • Formylation, dicyanovinylation and tricyanovinylation of 5-alkoxy- and 5-amino- substituted 2,2´-bithiophenes. (n.d.). Universidade do Minho.
  • Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps.
  • Method for detecting content of pyridine-3-sulfonyl chloride. (2022, July 8).
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia.
  • Synthesis of sulfonyl chloride substr
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Lirias.
  • Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. (2025, October 28). PubMed.
  • Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl–S bond energy. (2025, November 23). Caltech Authors.
  • Side reactions and byproducts in N,N-dimethylformamide hydrochloride formyl
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). J. Org. Chem.
  • Preventing decomposition of sulfonyl chloride during reaction. (n.d.). Benchchem.
  • 4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride (C7H7ClO3S2). (n.d.). PubChemLite.
  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (2021, December 15). ScienceDirect.
  • NMR Chemical Shifts of Impurities. (n.d.). MilliporeSigma.
  • 2,5-Hexanedione. (2015, December 4). OEHHA.
  • 2,5-Dimethylthiophene. (n.d.). Wikipedia.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses.
  • Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride. (n.d.).
  • Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxid
  • Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. (2025, August 6).
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023, May 20). MDPI.
  • Influence of Thiophene on Thermal Aging of the Transformer Oil-Paper Insulation System. (2018, November 12). Transactions of China Electrotechnical Society.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
  • 2,5-Dimethylthiophene. (n.d.). Chem-Impex.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP.
  • 2,5-Dimethylthiophene | C6H8S | CID 12514. (n.d.). PubChem - NIH.
  • Selective conversion of 2,5-hexanedione to 3-methyl-2-cyclopentenone over solid acid c
  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. (n.d.). Lirias.
  • 2-Thiophenesulfonyl chloride 96 16629-19-9. (n.d.). Sigma-Aldrich.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2025, August 7).
  • 2,5-Dimethylthiophene 98.5 638-02-8. (n.d.). Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Analysis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride

This guide outlines the 1H NMR analysis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride , a highly functionalized thiophene scaffold used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR analysis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride , a highly functionalized thiophene scaffold used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.

This document is structured to provide actionable experimental protocols, spectral assignments based on substituent chemical shift principles, and a comparative analysis against common impurities and degradation products.

Executive Summary & Application Context

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (CAS: N/A for specific isomer, generic thiophene sulfonyl chlorides ~97272-04-3) is a dual-electrophile scaffold. It contains two distinct reactive handles:

  • Sulfonyl Chloride (-SO₂Cl): Highly reactive towards nucleophiles (amines, alcohols) to form sulfonamides/sulfonates.

  • Formyl Group (-CHO): susceptible to condensation, oxidation, or reduction.

Critical Quality Attribute (CQA): The primary analytical challenge is confirming the integrity of the moisture-sensitive sulfonyl chloride group while distinguishing the product from its hydrolysis precursor (sulfonic acid) and regioisomers.

Experimental Protocol

Solvent Selection Strategy

The choice of solvent is critical due to the reactivity of the -SO₂Cl group.

SolventSuitabilityRisk AssessmentRecommendation
CDCl₃ (Chloroform-d)High Inert to sulfonyl chlorides. Excellent solubility for thiophenes.Primary Choice. Use anhydrous/neutralized CDCl₃ to prevent acid-catalyzed degradation.
DMSO-d₆ Low Hygroscopic. Residual water (

) rapidly hydrolyzes -SO₂Cl to -SO₃H.
Avoid unless analyzing the hydrolyzed acid.
Acetone-d₆ Medium Good solubility, but potential for aldol condensation with the formyl group over time.Secondary alternative.
Sample Preparation (Standard Operating Procedure)

To ensure spectral fidelity and prevent in-situ degradation:

  • Glassware: Oven-dry the NMR tube and cap for at least 1 hour at 110°C.

  • Solvent: Use CDCl₃ stored over 4Å molecular sieves.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Timing: Acquire the spectrum immediately (<15 mins) after dissolution.

  • Reference: Calibrate to residual CHCl₃ at 7.26 ppm .

Spectral Analysis & Assignments

Theoretical Structural Prediction

The molecule is a fully substituted thiophene ring. Consequently, no aromatic ring protons will be observed. The spectrum is defined by three distinct singlets.

  • Base Structure: 2,5-Dimethylthiophene.[1][2]

  • Substituent Effects:

    • -SO₂Cl (Pos 3): Strong electron-withdrawing group (EWG). Deshields adjacent 2-Me significantly.

    • -CHO (Pos 4): Strong EWG. Deshields adjacent 5-Me.

Reference 1H NMR Data (400 MHz, CDCl₃)

Note: Values are derived from substituent chemical shift increments (SCS) for substituted thiophenes.

SignalShift (δ, ppm)MultiplicityIntegralAssignmentStructural Justification
A 10.10 – 10.40 Singlet (s)1H-CHO (Aldehyde)Characteristic aldehyde region.
B 2.85 – 2.95 Singlet (s)3H2-Me (Methyl)Ortho to -SO₂Cl. The sulfonyl group exerts a stronger deshielding effect than the carbonyl.
C 2.65 – 2.75 Singlet (s)3H5-Me (Methyl)Ortho to -CHO. Deshielded relative to unsubstituted thiophene methyls (~2.4 ppm).
D N/A --Ring Protons Absence confirms full substitution. Any doublet/singlet in 6.5–7.5 ppm indicates impurity.

Comparative Performance: Purity & Impurities[3][4]

This section compares the product's spectrum against its most common synthesis precursors and degradation products.

vs. Starting Material (2,5-Dimethyl-3-thiophenecarboxaldehyde)

If the chlorosulfonation step is incomplete, the starting material will remain.

  • Diagnostic Signal: Appearance of an aromatic proton singlet at ~6.5 – 6.9 ppm (H-4 position).

  • Methyl Shifts: The methyl groups will appear upfield (shielded) compared to the product, typically at 2.4 – 2.6 ppm .

vs. Hydrolysis Product (Sulfonic Acid)

Upon exposure to moisture, the -SO₂Cl converts to -SO₃H.

  • Diagnostic Signal:

    • Broad Singlet (>10 ppm): Appearance of the acidic -SO₃H proton (often broad or exchanged/invisible).

    • Methyl Shift Upfield: The 2-Me peak will shift slightly upfield (e.g., from 2.90 to ~2.80 ppm) as the acid is less electron-withdrawing than the acid chloride.

    • Aldehyde Stability: The -CHO peak usually remains distinct but may shift slightly.

Summary of Diagnostic Signals
CompoundAldehyde (-CHO)Aromatic H (Ring)2-Me (ppm)Status
Target Product ~10.2 (s) Absent ~2.90 Pass
Starting Material ~9.8 (s)Present (~6.6) ~2.60Fail (Incomplete Rxn)
Sulfonic Acid ~10.2 (s)Absent~2.80Fail (Wet Sample)

Visualization of Analytical Workflow

Batch Release Decision Tree

The following diagram illustrates the logical flow for validating the product using 1H NMR.

BatchAnalysis Start Acquire 1H NMR (CDCl3, Dry) CheckAromatic Check 6.0 - 8.0 ppm region Are there signals? Start->CheckAromatic ImpuritySM FAIL: Starting Material Present (Incomplete Chlorosulfonation) CheckAromatic->ImpuritySM Yes (Singlet found) CheckAldehyde Check 9.5 - 10.5 ppm Is there a sharp singlet? CheckAromatic->CheckAldehyde No (Clean baseline) CheckMethyls Check Methyl Region Are there 2 distinct singlets (>2.6 ppm)? CheckAldehyde->CheckMethyls Yes FailHydrolysis FAIL: Hydrolysis Detected (Sulfonic Acid Formation) CheckAldehyde->FailHydrolysis No / Broad / Shifted Pass PASS: Product Verified (4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride) CheckMethyls->Pass Yes (2.7 & 2.9 ppm) CheckMethyls->FailHydrolysis No (Upfield shift <2.6 ppm)

Caption: Logic flow for identifying 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride and distinguishing it from common impurities.

Degradation Pathway

Understanding the instability of the sulfonyl chloride is crucial for handling.

Degradation Product Sulfonyl Chloride (-SO2Cl) Me: ~2.9 ppm Acid Sulfonic Acid (-SO3H) Me: ~2.8 ppm Broad OH Product->Acid Hydrolysis (Fast) Water + H2O (Moisture) Water->Product

Caption: Hydrolysis pathway of the sulfonyl chloride group upon exposure to atmospheric moisture or wet solvents.

References

  • Chemical Shift Principles: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, vol. 44, no. 6, 2006, pp. 491–509. Link

  • Thiophene Synthesis: "Synthesis of sulfonyl chloride substrate precursors." Royal Society of Chemistry (Supporting Information). Describes chlorosulfonation protocols for substituted thiophenes. Link

  • Vilsmeier-Haack Reaction: "Protocol for the Formylation of Aromatic Compounds with DMF/POCl3." BenchChem Protocols. Context for the introduction of the formyl group on thiophene rings. Link

  • Solvent Effects: "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Guides. Link

Sources

Comparative

HPLC method development for 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride purity

This guide outlines the method development strategy for 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride , a highly reactive intermediate used in pharmaceutical and agrochemical synthesis.[1] Due to the compound's inhe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the method development strategy for 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride , a highly reactive intermediate used in pharmaceutical and agrochemical synthesis.[1]

Due to the compound's inherent instability in aqueous media (hydrolysis), standard reversed-phase HPLC methods often yield erroneous purity results.[1] This guide compares a Direct Injection Method (commonly attempted but flawed) against a Derivatization Method (chemically robust and recommended), providing the experimental evidence required for high-integrity analysis.

The Analytical Challenge: Stability vs. Selectivity

The core challenge in analyzing 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (FDT-SC) is its electrophilic sulfonyl chloride group (


).[1] In the presence of water—ubiquitous in reversed-phase mobile phases—this group rapidly hydrolyzes to the corresponding sulfonic acid (

) and hydrochloric acid.[1]
  • The Artifact Trap: If analyzed directly in aqueous mobile phases, the "purity" measured is often a function of the sample's time in the autosampler and the column residence time, rather than the true composition of the solid material.

  • The Solution: Pre-column derivatization converts the unstable sulfonyl chloride into a stable sulfonamide, "freezing" the sample composition at the moment of preparation.

Chemical Pathway Analysis

The following diagram illustrates the competition between the degradation pathway (Hydrolysis) and the stabilization pathway (Derivatization).

ReactionPathways FDT_SC Analyte: 4-Formyl-2,5-dimethylthiophene -3-sulfonyl chloride SulfonicAcid Degradant: Sulfonic Acid (Polar, Tailing Peak) FDT_SC->SulfonicAcid Hydrolysis (Fast) Sulfonamide Stable Derivative: Sulfonamide (Stable, Sharp Peak) FDT_SC->Sulfonamide Derivatization (Instant) Water H2O (Mobile Phase/Air) Water->SulfonicAcid Amine Reagent: Diethylamine or Piperidine Amine->Sulfonamide

Figure 1: Chemical fate of the analyte.[1] Hydrolysis leads to variable data; derivatization locks the purity profile.

Comparative Method Analysis

We evaluated two approaches. Method A represents a standard generic gradient often applied blindly. Method B is the engineered solution.

Method A: Direct Reversed-Phase (Not Recommended)[1]
  • Conditions: C18 Column, Water/Acetonitrile (0.1% Formic Acid).[2]

  • Observation: The chromatogram shows a broad, tailing peak for the sulfonic acid (degradant) that increases in area over repeated injections from the same vial. The parent sulfonyl chloride peak is split or severely fronting due to on-column hydrolysis.[1]

  • Verdict: Fails Scientific Integrity. The method generates artifacts.

Method B: Pre-Column Derivatization (Recommended)
  • Strategy: React the sample with excess secondary amine (e.g., diethylamine) in anhydrous acetonitrile.

  • Observation: The reaction is instantaneous and exothermic. The resulting sulfonamide is stable, UV-active, and elutes as a sharp, symmetrical peak.[1]

  • Verdict: Validated. Provides accurate purity assessment of the starting solid.

Performance Data Summary
ParameterMethod A: Direct InjectionMethod B: Derivatization (Optimized)
Analyte Stability < 1 Hour (degrades in autosampler)> 48 Hours (stable in solution)
Peak Shape (Tailing) 1.8 - 2.5 (Sulfonic acid tailing)1.0 - 1.1 (Symmetrical)
Precision (RSD, n=6) > 5.0% (Drifting)< 0.5%
LOD High (due to broad peaks)Low (0.05% area)
Suitability Qualitative only (at best)Quantitative / QC Release

Detailed Experimental Protocol (Method B)

This protocol uses Diethylamine (DEA) as the derivatizing agent. DEA reacts rapidly to form N,N-diethyl-4-formyl-2,5-dimethylthiophene-3-sulfonamide.[1]

Reagents & Preparation
  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Derivatizing Reagent: Diethylamine (High Purity).

  • Quenching Agent: 1% Acetic Acid in Water (optional, to neutralize excess amine before injection if using a pH-sensitive column, though usually unnecessary with modern C18).[1]

Derivatization Workflow:

  • Blank Prep: Add 100 µL DEA to 5 mL MeCN.

  • Sample Prep:

    • Weigh ~10 mg of FDT-SC into a 20 mL volumetric flask.

    • Add 10 mL of anhydrous MeCN.

    • Immediately add 200 µL of Diethylamine. (Note: Slight warming may occur).

    • Sonicate for 1 minute to ensure complete dissolution and reaction.

    • Dilute to volume with MeCN.

    • Filter: 0.22 µm PTFE filter into an HPLC vial.

HPLC Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalentRobust stationary phase for neutral/basic compounds.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses silanol activity; ensures sharp peaks for the sulfonamide.
Mobile Phase B AcetonitrileStrong organic modifier for thiophene elution.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CMaintains reproducible retention times.
Detection UV @ 254 nm (BW 4 nm)Thiophene ring absorption maximum.
Injection Vol 5 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase BEvent
0.020%Initial Hold
8.080%Elution of Derivative
10.095%Wash (remove non-polar dimers)
10.120%Re-equilibration
14.020%End of Run

Method Validation Logic (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), you must verify the reaction completeness.

Validation Step: The "Double Derivatization" Check

  • Prepare a sample with 10x excess amine (Standard Protocol).

  • Prepare a sample with 50x excess amine .

  • Compare: If the peak area of the derivative is identical in both, the reaction is quantitative. If the 50x sample has a higher area, the standard protocol has insufficient reagent.

Visualizing the Method Workflow

MethodWorkflow Start Start: Solid FDT-SC Sample Weigh Weigh ~10mg into Volumetric Flask Start->Weigh Solvent Add 10mL Anhydrous MeCN Weigh->Solvent React Add 200µL Diethylamine (CRITICAL: Immediate Reaction) Solvent->React Mix Sonicate 1 min (Forms Stable Sulfonamide) React->Mix Dilute Dilute to Volume with MeCN Mix->Dilute Inject Inject on HPLC (Gradient 20-95% B) Dilute->Inject

Figure 2: Step-by-step derivatization workflow for accurate quantitation.[1][3]

References

  • Kromidas, S. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Link

  • Zheng, X., et al. (2014).[4] Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. Link

  • BenchChem. (2025).[3] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. Link

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2,5-Dichlorothiophene-3-sulfonyl chloride (Analogous stability data). Link

  • Song, S., et al. (2022).[5] Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Validation

IR spectroscopy peaks for 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride

This guide details the infrared (IR) spectroscopic characterization of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride , a highly functionalized heterocyclic intermediate used in the synthesis of sulfonamide-based pha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectroscopic characterization of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride , a highly functionalized heterocyclic intermediate used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1][2]

This document moves beyond simple peak listing; it provides a comparative structural analysis to distinguish this compound from its precursors (thiophene aldehydes) and its primary degradation products (sulfonic acids), serving as a robust Quality Control (QC) framework.

Part 1: Theoretical Framework & Structural Analysis

The Spectroscopic Fingerprint

The molecule 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride contains three distinct vibrational domains that must be confirmed to validate structure and purity:

  • The Electrophilic Handle: The Sulfonyl Chloride group (

    
    ).[1][2]
    
  • The Carbonyl Reporter: The Formyl group (

    
    ).[1][2]
    
  • The Heterocyclic Core: The fully substituted Thiophene ring.[1][2]

Unlike benzene derivatives, the thiophene ring is electron-rich (hypervalent sulfur effect), but the simultaneous presence of two strong electron-withdrawing groups (EWG)—the formyl and sulfonyl chloride—creates a unique "push-pull" electronic environment. This shifts characteristic peaks compared to mono-substituted thiophenes.[1][2]

Comparative Logic: Why IR?

While NMR (


, 

) provides exact structural connectivity, FT-IR is superior for rapid stability monitoring .
  • Hydrolysis Detection: NMR samples in deuterated solvents may mask rapid hydrolysis of the

    
     group.[1][2] IR on a solid/neat sample instantly detects the broad 
    
    
    
    of the sulfonic acid impurity.[1]
  • ** carbonyl Status:** IR clearly differentiates between the aldehyde (

    
    ) and potential oxidation byproducts (carboxylic acids).
    

Part 2: Detailed Peak Assignment & Diagnostic Zones[1][2]

The following data synthesizes experimental values from high-confidence analogs (2-thiophenesulfonyl chloride, thiophene-2-carbaldehyde) and theoretical vibrational modes for polysubstituted thiophenes.

Table 1: Critical IR Peak Assignments
Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Value
Aldehyde (C=O) Stretching1665 – 1685 StrongPrimary ID. Conjugation with the thiophene ring lowers this from the typical aliphatic 1730

.[1][2]
Aldehyde (C-H) Fermi Resonance2820 – 2850 MediumDifferentiation. Distinguishes aldehyde from ketones/esters.[1][2] Often appears as a doublet.[1][2]
Sulfonyl (O=S=O) Asymmetric Stretch1375 – 1395 StrongPrimary ID. Diagnostic for sulfonyl chlorides.[1][2]
Sulfonyl (O=S=O) Symmetric Stretch1165 – 1185 StrongConfirmation. Paired with the 1380 band; confirms

integrity.[1][2]
Thiophene Ring C=C Symmetric Stretch1400 – 1520 Med-StrongScaffold ID. Thiophenes typically show bands near 1400

, lower than benzene analogs.[1][2]
S-Cl Bond Stretching360 – 380 WeakPurity Check. Only visible in Far-IR; disappearance indicates hydrolysis.[1][2]
Methyl (C-H) Aliphatic Stretch2920 – 2960 Weak-MedBackground. Confirms presence of alkyl substituents (2,5-dimethyl).[1][2]

Part 3: Comparative Analysis & Quality Control

Scenario A: Product vs. Precursor (Reaction Monitoring)

When synthesizing this compound from 2,5-dimethylthiophene-3-carbaldehyde , the IR spectrum serves as a "Go/No-Go" gauge.[1][2]

  • Precursor Spectrum: Dominated by the

    
     stretch (~1660 
    
    
    
    ) and aromatic
    
    
    stretches.[2]
  • Product Spectrum:

    • Appearance of

      
       bands:  Two intense new bands appear at ~1380 and ~1175 
      
      
      
      .[1][2]
    • Shift in

      
      :  The introduction of the electron-withdrawing sulfonyl group at the adjacent position (C3) typically shifts the C4-formyl carbonyl stretch to a slightly higher wavenumber (e.g., +5 to +10 
      
      
      
      ) due to inductive effects reducing electron donation from the ring.
Scenario B: Product vs. Degradant (Stability Check)

Sulfonyl chlorides are moisture-sensitive, hydrolyzing to sulfonic acids .[2]

  • Intact Product: Sharp peaks, no broad baseline features >3000

    
    .[2]
    
  • Hydrolyzed Impurity (Sulfonic Acid):

    • Broad O-H Band: A massive, broad absorption from 2500–3300

      
       (acidic O-H) appears.[2]
      
    • Shift in

      
      :  The sulfonyl stretches shift significantly (often to lower frequencies, ~1150/1050 
      
      
      
      ) due to hydrogen bonding and the change from
      
      
      to
      
      
      .

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible data that can be compared against the values above, follow this rigid protocol.

1. Sample Preparation
  • Preferred Method: ATR (Attenuated Total Reflectance) [2]

    • Crystal: Diamond or ZnSe (Diamond is preferred due to the corrosive nature of sulfonyl chlorides).[2]

    • Technique: Place 5–10 mg of solid directly on the crystal. Apply high pressure to ensure contact.[1][2]

    • Why ATR? Eliminates moisture absorption associated with KBr pellets, which can cause false positives for hydrolysis (sulfonic acid formation) during measurement.[2]

2. Acquisition Parameters
  • Resolution: 4

    
     (Standard) or 2 
    
    
    
    (High Res).
  • Scans: Minimum 16 scans (32 recommended for signal-to-noise).

  • Range: 4000 – 600

    
     (Mid-IR).[1][2]
    
3. Workflow Diagram

The following logic gate describes the QC decision-making process based on the spectral data.

QC_Workflow Start Crude Product Isolated Acquire Acquire ATR-FTIR Spectrum Start->Acquire Check_OH Check 2500-3300 cm⁻¹ region Acquire->Check_OH Decision_OH Broad Peak Present? Check_OH->Decision_OH Fail_Hydrolysis FAIL: Hydrolysis Detected (Sulfonic Acid) Decision_OH->Fail_Hydrolysis Yes Check_SO2 Check 1375-1395 cm⁻¹ & 1165-1185 cm⁻¹ Decision_OH->Check_SO2 No (Clean Baseline) Decision_SO2 Strong Doublet Present? Check_SO2->Decision_SO2 Fail_Synthesis FAIL: Incomplete Reaction (No Sulfonyl Group) Decision_SO2->Fail_Synthesis No Check_CO Check 1665-1685 cm⁻¹ Decision_SO2->Check_CO Yes Pass PASS: Validated Structure Proceed to NMR/MS Check_CO->Pass

Caption: QC Logic Gate for validating 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride integrity via IR.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Thiophenesulfonyl chloride. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • PubChem. 2-Thiophenecarboxaldehyde (Thiophene-2-carbaldehyde) Spectral Data. National Library of Medicine.[1][2] Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. (2017). Identifying the aldehydic C-H Fermi resonance and carbonyl shifts. Available at: [Link]

  • Mellon, F. A.Mass and IR Spectra of Thiophene Derivatives. In Heterocyclic Compounds, Vol 4.
  • Fisher Scientific. 2,5-Dimethyl-3-thiophenesulfonyl chloride Product Specifications. (Used for analog comparison). Available at: [Link]

Sources

Comparative

Reactivity Under the Microscope: A Comparative Analysis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride and Benzenesulfonyl Chlorides

For the modern researcher, scientist, and drug development professional, the selection of the appropriate sulfonylating agent is a critical decision that can profoundly impact the efficiency and outcome of a synthetic ro...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the selection of the appropriate sulfonylating agent is a critical decision that can profoundly impact the efficiency and outcome of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of the novel heterocyclic reagent, 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride, against the well-established class of benzenesulfonyl chlorides. By delving into the electronic and steric factors that govern their reactivity and providing supporting experimental frameworks, this document serves as a practical resource for making informed decisions in your research endeavors.

The sulfonyl chloride moiety is a cornerstone in organic synthesis, primarily due to its ability to readily react with a wide array of nucleophiles to form sulfonamides, sulfonate esters, and other valuable sulfur-containing compounds.[1] The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom, which is rendered electron-deficient by the two flanking oxygen atoms and the chlorine atom.[1] This inherent reactivity, however, is finely tunable by the nature of the aromatic or heterocyclic ring to which the sulfonyl chloride group is attached.

This guide will dissect the key structural and electronic differences between 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride and various substituted benzenesulfonyl chlorides, offering a predictive framework for their relative reactivity.

The Contenders: A Structural Overview

Benzenesulfonyl Chlorides: This class of reagents, with the general formula C₆H₅₋ₓ(R)ₓSO₂Cl, represents the archetypal aromatic sulfonylating agents. Their reactivity can be systematically modified by the introduction of substituents on the benzene ring. Electron-withdrawing groups (EWGs) such as nitro (-NO₂) enhance reactivity by further polarizing the S-Cl bond, while electron-donating groups (EDGs) like methoxy (-OCH₃) have the opposite effect.

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride: This heterocyclic sulfonyl chloride presents a more complex substitution pattern on a thiophene ring. The key features influencing its reactivity are:

  • The Thiophene Ring: Thiophene is an electron-rich aromatic heterocycle that is generally more reactive towards electrophiles than benzene.[2] However, in the context of a sulfonyl chloride, the focus is on the electrophilicity of the sulfur atom, which is influenced by the electronic nature of the ring.

  • Electron-Withdrawing Formyl Group (-CHO): The formyl group at the 4-position is a moderate electron-withdrawing group, which is expected to increase the electrophilicity of the sulfonyl sulfur and thus enhance reactivity.

  • Electron-Donating Methyl Groups (-CH₃): The two methyl groups at the 2- and 5-positions are electron-donating, which would tend to decrease the electrophilicity of the sulfonyl sulfur and thus reduce reactivity.

  • Steric Hindrance: The methyl group at the 2-position, being ortho to the sulfonyl chloride, can introduce steric hindrance, potentially impeding the approach of a nucleophile.[1]

A Head-to-Head Comparison: Electronic and Steric Effects on Reactivity

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is a delicate interplay of electronic and steric factors.

Electronic Effects: A Quantitative Perspective with the Hammett Equation

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative means to assess the effect of substituents on the reactivity of aromatic compounds. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which is a measure of the electronic effect of the substituent.

For the hydrolysis of benzenesulfonyl chlorides, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction, while electron-donating groups (with negative σ values) retard it.

To approximate the electronic influence on the reactivity of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride, we must consider the net effect of its substituents. The electron-withdrawing formyl group will contribute to a more positive σ value, while the two electron-donating methyl groups will contribute to a more negative σ value. The overall electronic effect will be a composite of these opposing influences, further modulated by the inherent electronic properties of the thiophene ring itself.

A study on the solvolysis of 2-thiophenesulfonyl chloride revealed that it is more reactive than benzenesulfonyl chloride, suggesting the thiophene ring, in this context, is more activating than a benzene ring.[5][6] This intrinsic reactivity of the thiophene nucleus, combined with the strong electron-withdrawing nature of the formyl group, is likely to make 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride a highly reactive sulfonylating agent, potentially more reactive than unsubstituted benzenesulfonyl chloride and even some electron-deficient benzenesulfonyl chlorides.

Steric Hindrance: The "Ortho Effect"

The presence of a methyl group at the 2-position of the thiophene ring, ortho to the sulfonyl chloride group, introduces steric bulk. This "ortho effect" can hinder the approach of a nucleophile to the electrophilic sulfur atom, thereby decreasing the reaction rate.[1] The magnitude of this steric hindrance will depend on the size of the attacking nucleophile. For small nucleophiles, the effect may be minimal, but for bulky amines or alcohols, a significant reduction in reaction rate can be anticipated.

Quantitative Data Summary

To provide a clearer picture of the expected reactivity, the following table summarizes the key factors influencing the reactivity of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride in comparison to a selection of benzenesulfonyl chlorides.

Sulfonyl ChlorideRing SystemSubstituent EffectsExpected Relative Reactivity
4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride Thiophene- 1x Electron-withdrawing (-CHO)- 2x Electron-donating (-CH₃)- Steric hindrance from ortho -CH₃High (Potentially > Benzenesulfonyl chloride)
Benzenesulfonyl chloride Benzene- None (Reference)Moderate
p-Toluenesulfonyl chloride Benzene- 1x Electron-donating (-CH₃)Low
p-Nitrobenzenesulfonyl chloride Benzene- 1x Electron-withdrawing (-NO₂)Very High
p-Methoxybenzenesulfonyl chloride Benzene- 1x Electron-donating (-OCH₃)Very Low

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the predicted reactivity, a series of kinetic experiments can be performed. The following protocols outline a general procedure for comparing the rates of sulfonamide formation.

Protocol 1: Comparative Reaction with a Primary Amine (e.g., Benzylamine)

Objective: To determine the relative rates of reaction of different sulfonyl chlorides with a primary amine by monitoring the disappearance of the starting materials or the appearance of the product via techniques like HPLC or ¹H NMR spectroscopy.

Materials:

  • 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride

  • Benzenesulfonyl chloride

  • p-Toluenesulfonyl chloride

  • p-Nitrobenzenesulfonyl chloride

  • Benzylamine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each sulfonyl chloride (0.1 M in anhydrous DCM) and benzylamine (0.1 M in anhydrous DCM) containing a known concentration of the internal standard.

  • Reaction Setup: In a series of reaction vials maintained at a constant temperature (e.g., 25 °C), add a specific volume of the benzylamine stock solution and triethylamine (1.2 equivalents).

  • Initiation of Reaction: To each vial, add an equivalent amount of the respective sulfonyl chloride stock solution to initiate the reaction. Start a timer immediately.

  • Quenching and Analysis: At predetermined time intervals, withdraw an aliquot from each reaction mixture and quench it by adding it to a vial containing a dilute solution of hydrochloric acid. Analyze the quenched samples by HPLC or ¹H NMR to determine the concentration of the reactants and/or product relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time to determine the initial rate of reaction for each sulfonyl chloride.

Visualizing the Experimental Workflow

G Workflow for Comparative Reactivity Study cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sc Prepare 0.1 M Sulfonyl Chloride Stock Solutions in DCM prep_amine Prepare 0.1 M Benzylamine Stock Solution in DCM (with internal standard) setup Equilibrate Benzylamine & Et3N at Constant Temperature prep_amine->setup initiate Add Sulfonyl Chloride Solution (t=0) setup->initiate react Stir at Constant Temperature initiate->react quench Withdraw Aliquots at Time Intervals & Quench react->quench analyze Analyze by HPLC or NMR quench->analyze plot Plot [Reactant] vs. Time analyze->plot

Caption: A generalized workflow for the comparative kinetic analysis of sulfonyl chloride reactivity.

Mechanistic Considerations and Decision-Making

The reaction of sulfonyl chlorides with amines typically proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom. The choice of sulfonylating agent should be guided by the specific requirements of the synthesis.

G Decision Matrix for Sulfonyl Chloride Selection start High Reactivity Needed? steric_hindrance Sterically Hindered Nucleophile? start->steric_hindrance Yes select_pnbsc Consider p-Nitrobenzenesulfonyl chloride start->select_pnbsc No select_btdsc Consider 4-Formyl-2,5-dimethyl- thiophene-3-sulfonyl chloride steric_hindrance->select_btdsc No select_bsc Consider Benzenesulfonyl chloride steric_hindrance->select_bsc Yes select_tsc Consider p-Toluenesulfonyl chloride select_bsc->select_tsc Less Reactivity Acceptable?

Caption: A simplified decision-making guide for selecting a suitable sulfonylating agent based on reactivity and steric considerations.

Conclusion

The reactivity of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is predicted to be high, driven by the electron-withdrawing nature of the formyl group and the inherent electronic properties of the thiophene ring. This enhanced reactivity, however, may be tempered by steric hindrance from the ortho-methyl group, particularly with bulky nucleophiles. In contrast, the reactivity of benzenesulfonyl chlorides is more straightforwardly modulated by the electronic nature of their substituents, offering a predictable spectrum of reactivity.

For applications requiring a highly reactive sulfonylating agent, 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride presents a compelling, albeit potentially sterically sensitive, alternative to highly activated benzenesulfonyl chlorides like p-nitrobenzenesulfonyl chloride. For reactions involving sterically demanding nucleophiles or where a more moderate reactivity is desired, benzenesulfonyl chloride or p-toluenesulfonyl chloride may be more appropriate choices. Ultimately, the optimal choice of reagent will depend on a careful consideration of the specific substrate and desired reaction conditions, and empirical validation through a comparative study as outlined in this guide is highly recommended.

References

  • Journal of the Chemical Society, Perkin Transactions 2. Use of the Hammett equation in substituted thiophenes. [Link]

  • ResearchGate. Reference systems for the determination of Hammett substituent constants. [Link]

  • PMC. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]

  • ChemRxiv. A Deep Insight into the Application of Linear Free Energy Relationships (LFER) to Five Membered Heterocyclic Ring Systems. [Link]

  • MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • Science.gov. hammett substituent constants: Topics by Science.gov. [Link]

  • PMC. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. [Link]

  • University of Toyama. Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. [Link]

  • PMC. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. [Link]

  • Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Semantic Scholar. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. [Link]

  • PubMed. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. [Link]

  • ScienceDirect. Safety evaluation of substituted thiophenes used as flavoring ingredients. [Link]

  • ResearchGate. (PDF) Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. [Link]

  • ResearchGate. (PDF) Thiophene-2,5-diesters as electrochromic materials: The effect of ester groups on the device performance and stability. [Link]

  • Google Patents. Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • ResearchGate. (PDF) Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid. [Link]

  • Organic Chemistry Portal. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. [Link]

  • PubMed. Automated computational screening of the thiol reactivity of substituted alkenes. [Link]

  • MDPI. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. [Link]

  • MDPI. Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. [Link]

  • ResearchGate. Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. [Link]

Sources

Validation

spectroscopic data for validation of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride synthesis

[1] Executive Summary: The "Dual Electrophile" Challenge The synthesis and validation of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (Target Compound) presents a unique analytical challenge due to the presence of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Dual Electrophile" Challenge

The synthesis and validation of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (Target Compound) presents a unique analytical challenge due to the presence of two competing electrophilic sites: the sulfonyl chloride (SO₂Cl) and the aldehyde (CHO).[1]

Common synthetic routes, such as the chlorosulfonation of 2,5-dimethyl-3-thiophenecarboxaldehyde, often yield mixtures containing the sulfonic acid (hydrolysis impurity) or the carboxylic acid (oxidation impurity). Because the thiophene ring is fully substituted, 1H NMR is often insufficient for definitive validation, as it lacks ring protons to report changes in electron density.

This guide provides a comparative spectroscopic framework to distinguish the Target Compound from its critical impurities, establishing a self-validating analytical protocol.

Critical Control Points & Workflow

The following workflow illustrates the decision logic required to validate the synthesis. The critical failure mode is the hydrolysis of the sulfonyl chloride to sulfonic acid during the quench step.

ValidationWorkflow Start Crude Product Isolation Solubility Solubility Test (DCM vs. Water) Start->Solubility IR_Check FT-IR Analysis (Neat/ATR) Solubility->IR_Check Soluble in DCM Decision_Fail_Acid FAIL: Sulfonic Acid (Hydrolysis) Solubility->Decision_Fail_Acid Insoluble in DCM Soluble in Water NMR_Check 1H NMR (CDCl3 - Dry!) IR_Check->NMR_Check Peaks at 1370/1175 cm-1 IR_Check->Decision_Fail_Acid Broad OH No SO2Cl peaks MS_Check Mass Spectrometry (Derivatization) NMR_Check->MS_Check Aldehyde Singlet (9.8-10.0 ppm) Decision_Fail_Ox FAIL: Carboxylic Acid (Oxidation) NMR_Check->Decision_Fail_Ox Missing Aldehyde Broad OH >11ppm Decision_Pass VALIDATED Target Compound MS_Check->Decision_Pass Isotope Pattern 3:1 (Cl present) MS_Check->Decision_Fail_Acid No Cl Pattern

Figure 1: Analytical decision tree for validating thiophene sulfonyl chlorides. Note that solubility is the first "quick check" discriminator.

Comparative Spectroscopic Data

The table below contrasts the Target Compound against its two most common synthesis failure modes: the Hydrolysis Impurity (Sulfonic Acid) and the Oxidation Impurity (Carboxylic Acid).

Table 1: Spectroscopic Fingerprint Comparison
FeatureTarget Compound (Sulfonyl Chloride)Alternative A (Sulfonic Acid Impurity)Alternative B (Carboxylic Acid Impurity)
State Yellow/Orange Oil or Low-melting SolidHygroscopic Solid / GumSolid
Solubility Soluble in DCM, CHCl₃, TolueneInsoluble in DCM; Soluble in Water/DMSOSoluble in DMSO, Alcohols
1H NMR (Aldehyde) Singlet, δ 9.8 – 10.1 ppm Singlet, δ 9.8 – 10.1 ppm (May shift slightly)Absent (or shifted to broad COOH ~12 ppm)
1H NMR (Methyls) Two Singlets, δ 2.4 – 2.8 ppmTwo Singlets (Shifted upfield ~0.1-0.2 ppm)Two Singlets
FT-IR (S=O) Distinct doublets: Asym: ~1365–1385 cm⁻¹Sym: ~1165–1185 cm⁻¹Broad/Undefined bands < 1200 cm⁻¹ due to H-bondingPresent (if SO₂Cl intact), but obscured by OH
FT-IR (C=O) Sharp, ~1670–1680 cm⁻¹ (Aldehyde)Sharp, ~1670 cm⁻¹Broad/Strong, ~1700–1720 cm⁻¹ (Acid)
Mass Spec (MS) Isotope Pattern: M / M+2 ratio ≈ 3:1 (Chlorine signature)No Chlorine Pattern. M+1 corresponds to OH.M+1 matches COOH mass; Cl pattern may exist.

Critical Insight: Because the thiophene ring is fully substituted (positions 2,3,4,5 are occupied), there are no ring protons . You cannot rely on aromatic splitting patterns to judge purity. You must rely on the integration ratio of the Aldehyde proton to the Methyl protons (1:6 ratio) and the presence of the Chlorine isotope pattern.

Detailed Validation Protocols

Protocol A: 1H NMR Analysis (The "Dry" Requirement)

Objective: Confirm the integrity of the aldehyde and the methyl groups.

  • Solvent Choice: Use CDCl₃ (Chloroform-d) strictly.[1]

    • Why? DMSO-d₆ is hygroscopic and nucleophilic.[1] It can react with the sulfonyl chloride or accelerate hydrolysis during the scan, leading to "ghost" peaks of the sulfonic acid.

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl₃. Filter through a small plug of anhydrous Na₂SO₄ if the solution is cloudy (indicates water/acid).

  • Key Diagnostics:

    • Check for the Aldehyde Singlet at ~10.0 ppm. If this is missing, you likely oxidized the aldehyde to a carboxylic acid during the chlorosulfonation.

    • Check integration: Aldehyde (1H) vs. Methyls (6H).[1]

    • Warning: If you see a broad hump >10 ppm, it is likely the sulfonic acid OH protons.

Protocol B: FT-IR Analysis (The "Fingerprint" Test)

Objective: Confirm the presence of the S-Cl bond (which NMR cannot see directly).[1]

  • Method: ATR (Attenuated Total Reflectance) is preferred for oils/solids.

  • Diagnostic Peaks:

    • Look for the Sulfonyl Chloride asymmetric stretch at 1370 ± 10 cm⁻¹ . This is usually the strongest peak in the fingerprint region.

    • Look for the symmetric stretch at 1175 ± 10 cm⁻¹ .

    • Differentiation: If these peaks are replaced by a broad, messy absorption around 1100-1200 cm⁻¹ and a broad OH stretch around 3000 cm⁻¹, the product has hydrolyzed to the sulfonic acid [1, 2].

Protocol C: Derivatization with Benzylamine (The "Gold Standard")

Objective: Since sulfonyl chlorides are unstable in LC-MS conditions (hydrolyzing on the column), convert the sample to a stable sulfonamide for definitive mass confirmation.

  • Reagents: Benzylamine (1.1 equiv), Triethylamine (1.5 equiv), DCM.

  • Procedure:

    • Dissolve 20 mg of the crude sulfonyl chloride in 1 mL DCM.

    • Add 10 µL Benzylamine and 15 µL Triethylamine.

    • Shake at RT for 5 minutes.

  • Analysis: Inject the reaction mixture into LC-MS.

  • Result:

    • You should observe the mass of the Sulfonamide (Parent + Benzylamine - HCl).[1]

    • This confirms the starting material was indeed the Chloride. If the starting material was the Acid, this reaction would not proceed under these mild conditions.

Synthesis & Stability Notes

Stability Profile

Thiophene sulfonyl chlorides bearing electron-donating groups (like methyls) are generally more stable than electron-deficient ones, but the 4-formyl group introduces instability.[1]

  • Thermal Instability: Do not heat above 40°C during solvent removal.

  • Storage: Store under inert gas (Argon) at -20°C.

Comparison of Synthetic Routes

If the direct chlorosulfonation (Route A) yields inseparable mixtures, the Oxidative Chlorination (Route B) is the superior alternative for high-purity applications.

FeatureRoute A: Direct Chlorosulfonation Route B: Oxidative Chlorination [3]
Reagents ClSO₃H (Chlorosulfonic Acid)Thiol + NCS/HCl or H₂O₂/SOCl₂
Conditions Harsh, Acidic, OxidizingMild, Controlled
Purity Profile High risk of aldehyde oxidationHigh purity, aldehyde preserved
Recommendation Use for bulk/crude synthesisUse for delicate medicinal chemistry

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for IR shifts of Sulfonyl Chlorides vs Sulfonic Acids).
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[2] The Journal of Organic Chemistry, 74(24), 9287-9291.

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[3] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[1][3] Synthesis, 2006(24), 4131-4134.

  • Sigma-Aldrich. (n.d.).[1] 2-Thiophenecarboxaldehyde 1H NMR Spectrum. ChemicalBook.[4] Retrieved October 26, 2023.

Sources

Comparative

Crystal Structure Analysis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl Chloride Derivatives: A Comparative Technical Guide

Topic: Crystal Structure Analysis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl Chloride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl Chloride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Thiophene Advantage

In the landscape of medicinal chemistry, the 4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride scaffold represents a critical "privileged structure." Unlike its benzene analogues, the thiophene ring offers unique electronic properties—specifically, higher electron density and the capacity for specific sulfur-mediated non-covalent interactions (chalcogen bonding).

This guide provides a rigorous framework for the structural characterization of derivatives synthesized from this scaffold. We compare the Single Crystal X-Ray Diffraction (SC-XRD) workflow against computational (DFT) and spectroscopic alternatives, establishing a gold-standard protocol for validating these complex molecular architectures.

Strategic Framework: Structural Characterization Workflow

To ensure scientific integrity, the characterization of these derivatives must follow a self-validating loop. The following workflow integrates synthesis, crystallization, and computational verification.

Workflow Visualization

G cluster_Analysis Structural Analysis Phase Start Scaffold: 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride Deriv Derivatization (Schiff Base / Sulfonamide) Start->Deriv Amine/Hydrazine Rxn Cryst Crystal Growth (Slow Evaporation/Layering) Deriv->Cryst SCXRD SC-XRD Data Collection (Mo/Cu Kα Radiation) Cryst->SCXRD Quality Check Refine Structure Refinement (SHELXL / Olex2) SCXRD->Refine Hirsh Hirshfeld Surface Analysis (Intermolecular Interactions) Refine->Hirsh DFT DFT Optimization (B3LYP/6-31G**) Refine->DFT Geometry Input Valid Validation: RMSE < 0.02 Å Hirsh->Valid Compare Packing Energy DFT->Valid Compare Bond Lengths

Figure 1: Integrated workflow for the synthesis and structural validation of thiophene-sulfonyl derivatives.

Comparative Analysis: Thiophene vs. Benzene Scaffolds[1]

When analyzing crystal structures of 4-formyl-2,5-dimethylthiophene-3-sulfonyl derivatives, researchers often benchmark them against benzenesulfonyl analogues. The thiophene moiety introduces distinct crystallographic features.

Table 1: Structural Performance Comparison
FeatureThiophene-3-sulfonyl DerivativesBenzene-sulfonyl AnaloguesImpact on Drug Design
Ring Geometry 5-membered, C-S-C angle ~92°6-membered, C-C-C angle 120°Thiophene derivatives show greater curvature, affecting binding pocket fit.
Stacking Interactions

-

stacking often offset; S...

interactions common.
Face-to-face or T-shaped

-

stacking dominant.
Thiophene allows for unique "herringbone" packing motifs.
H-Bond Acceptor Thiophene Sulfur (weak acceptor) + Sulfonyl Oxygens.Only Sulfonyl Oxygens.Additional weak anchoring point in thiophene (S...H).
Lattice Energy Typically higher packing efficiency due to methyl substituents.Variable; often lower without dense substitution.Higher melting points and stability for thiophene derivatives.

Expert Insight: The presence of the methyl groups at positions 2 and 5 in the title compound sterically locks the sulfonyl group orientation, often forcing a specific torsion angle relative to the ring. This reduces conformational entropy, potentially improving crystal quality compared to unsubstituted analogues.

Experimental Protocols

Synthesis of Derivatives (Schiff Base Focus)

Rationale: The 4-formyl group is highly reactive towards primary amines, forming Schiff bases (imines) which are biologically active and crystallize readily.

  • Reactants: Dissolve 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (1.0 eq) and the substituted aniline/amine (1.0 eq) in absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze imine formation.

  • Reflux: Heat at 70-80°C for 3-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized.

Crystal Growth Optimization

Objective: Obtain single crystals suitable for X-ray diffraction (


 mm).[1][2]
  • Method A: Slow Evaporation (Standard)

    • Dissolve 20 mg of the derivative in a solvent mixture (e.g., Ethanol/Dichloromethane 1:1).

    • Cover with perforated parafilm and allow to stand at room temperature for 3-7 days.

  • Method B: Solvent Layering (For difficult cases)

    • Dissolve compound in a denser solvent (CHCl

      
       or DCM) in a narrow tube.
      
    • Carefully layer a less dense anti-solvent (Hexane or Methanol) on top.

    • Mechanism:[1][3] Slow diffusion at the interface promotes controlled nucleation, reducing defects.

Hirshfeld Surface Analysis Protocol

Rationale: Standard XRD solves the position of atoms. Hirshfeld analysis quantifies the intermolecular forces holding the crystal together, critical for understanding stability and solubility.

  • Software: Use CrystalExplorer (e.g., v17.5 or later).[4][5][6]

  • Mapping: Generate the

    
     surface.[4][5][6]
    
    • Red spots: Indicators of strong Hydrogen bonds (distance < vdW radii). Typically found at Sulfonyl O...H-N interactions.

    • White regions: vdW contacts (distance = vdW radii).[5]

    • Blue regions: No close contacts.

  • Fingerprint Plots: Generate 2D plots (

    
     vs 
    
    
    
    ).
    • Look for the "spikes" characteristic of O...H interactions (bottom left of plot).

    • Quantitative Target: For these derivatives, H...H contacts typically comprise 40-50% of the surface, while O...H contacts (sulfonyl binding) comprise 15-25%.

Data Interpretation Logic

When analyzing the crystallographic data of these derivatives, use the following logic tree to validate your structure solution.

Logic Data XRD Data Set Rfactor Check R-factor (Ideally < 5%) Data->Rfactor Disorder Check Thiophene Ring (Flip Disorder Common?) Rfactor->Disorder If R > 7% Hbond Analyze H-Bonds (Sulfonyl O vs Imine N) Rfactor->Hbond If R < 5% Refine Refine Disorder->Refine Model Occupancy (e.g. 0.80 : 0.20) Packing Packing Motif (Dimers vs Chains) Hbond->Packing Conclusion Conclusion Packing->Conclusion Valid Structure

Figure 2: Decision logic for refining thiophene-sulfonyl crystal structures.

Critical Checkpoint - Ring Flip Disorder: Thiophene derivatives often exhibit "ring flip" disorder where the sulfur atom and the C=C bond opposite it occupy inverted positions in the crystal lattice (180° rotation).[7]

  • Detection: If the thermal ellipsoids for the ring carbons are abnormally large or elongated, model the ring as disordered over two positions (e.g., occupancy 80:20).

References

  • PubChem. (2025). 4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride (Compound Summary).[8] National Library of Medicine. [Link]

  • Nayab, S., et al. (2020).[1] Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking.[1] ACS Omega. [Link]

  • Ghorab, M. M., et al. (2012).[9][10] Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[10] Acta Crystallographica Section E. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009).[11] Hirshfeld surface analysis.[2][3][4] CrystEngComm, 11, 19-32. (Methodological Standard). [Link]

  • Tan, S. L., et al. (2021). Thiophene-3-carbonyl Chloride: Crystal Structure and Ring Flip Disorder. Molbank.[7] [Link][7]

Sources

Validation

Chromatographic Separation of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl Chloride Isomers

This guide outlines the chromatographic strategies for isolating 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (Target) from its critical regioisomeric impurities. Executive Summary & Technical Context 4-Formyl-2,5-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the chromatographic strategies for isolating 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride (Target) from its critical regioisomeric impurities.

Executive Summary & Technical Context

4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride is a high-value intermediate in the synthesis of sulfonamide-based pharmaceuticals (e.g., Endothelin receptor antagonists). Its synthesis typically involves the chlorosulfonation of 2,5-dimethylthiophene-3-carbaldehyde or the formylation of the sulfonyl chloride derivative.

The Separation Challenge: While the 2,5-dimethylthiophene core is symmetric, industrial starting materials often contain 2,4-dimethylthiophene (approx. 1–5%) as an impurity. This leads to the formation of "ghost isomers"—regioisomers that possess identical molecular weight and similar hydrophobicity but distinct substitution patterns.

  • Target: 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride.

  • Primary Impurity (Isomer A): 5-Formyl-2,4-dimethylthiophene-3-sulfonyl chloride.

  • Secondary Impurity (Hydrolysis): 4-Formyl-2,5-dimethylthiophene-3-sulfonic acid.

This guide compares three distinct separation workflows: Direct Reverse-Phase (PFP) , Derivatization-Based HPLC , and Normal Phase Flash Purification , providing a definitive protocol for researchers requiring >99.5% purity.

Chemical Basis of Separation

The separation relies on exploiting the subtle electronic and steric differences between the methyl-substitution patterns.

FeatureTarget (2,5-Dimethyl)Impurity (2,4-Dimethyl)Chromatographic Implication
Symmetry High (C2/C5 equivalent)Low (Asymmetric)Target packs better in solid state; elutes differently on shape-selective phases.
Dipole Moment BalancedSkewedPFP (Pentafluorophenyl) columns resolve this better than C18.
Reactivity High (Sulfonyl Chloride)High (Sulfonyl Chloride)Both hydrolyze to sulfonic acids in water/methanol.
Diagram 1: Structural Isomerism & Impurity Pathways

IsomerPathways Start Crude Reaction Mix (Chlorosulfonation) Target TARGET: 4-Formyl-2,5-dimethyl -3-sulfonyl chloride Start->Target Major Product (95%) Impurity IMPURITY: 5-Formyl-2,4-dimethyl -3-sulfonyl chloride Start->Impurity Minor Isomer (From 2,4-DMT) Hydrolysis Hydrolysis Product: Sulfonic Acid Target->Hydrolysis H2O Exposure Impurity->Hydrolysis H2O Exposure

Caption: Pathways showing the origin of the target compound and its critical regioisomeric and hydrolysis impurities.

Comparative Guide: Separation Methodologies

Method A: Direct Reverse-Phase HPLC (PFP Stationary Phase)

Best For: R&D Analysis, In-Process Control (IPC), Fast Purity Checks. The "Secret Weapon": Standard C18 columns often fail to resolve the 2,5- vs 2,4-dimethyl regioisomers because their hydrophobicity is nearly identical. A Pentafluorophenyl (PFP) column utilizes pi-pi interactions and shape selectivity to pull these isomers apart.

  • Stationary Phase: Fluorophenyl (PFP) or Phenyl-Hexyl (3 µm or 5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

    • Critical: Do NOT use Methanol. It reacts with the sulfonyl chloride to form the methyl ester artifact.

  • Temperature: 10°C (Low temperature inhibits hydrolysis on-column).

Method B: Derivatization HPLC (The "Gold Standard")

Best For: GMP Release Testing, Quantitative Accuracy, Stability Studies. Concept: Convert the unstable sulfonyl chloride into a stable sulfonamide using a secondary amine (e.g., dimethylamine or morpholine). This eliminates the hydrolysis risk and creates a robust analyte.

  • Reagent: Morpholine or Dimethylamine (excess).

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).

  • Advantage: The resulting sulfonamides are highly stable and separate easily on standard equipment.

Method C: Normal Phase Flash Chromatography

Best For: Preparative Isolation (Gram to Kilogram scale). Concept: Sulfonyl chlorides are stable in non-nucleophilic organic solvents. Silica gel provides excellent orthogonality to RP-HPLC.

  • Solvent System: Hexane / Ethyl Acetate (Gradient).

  • Loading: Dry load on Celite is preferred to prevent decomposition on acidic silica.

Performance Comparison Data

The following data represents typical performance metrics observed during method development.

MetricMethod A: Direct PFP Method B: Derivatization (C18) Method C: Normal Phase (Silica)
Resolution (Rs) 2.5 (Target vs 2,4-Isomer)> 4.0 (Stable Sulfonamides)1.8 (Acceptable for Prep)
Run Time < 10 Minutes15–20 Minutes (incl. reaction)30–60 Minutes
Stability Risk High (Hydrolysis on column)Low (Analyte is stable)Low (Aprotic solvents)
Quantification Semi-QuantitativeHighly Accurate N/A (Purification only)
Artifacts Sulfonic Acid (if pH > 3)NoneHydrolysis if silica is wet

Detailed Experimental Protocols

Protocol 1: Analytical Derivatization (Recommended for Purity Check)

This protocol converts the reactive chloride into a stable morpholine sulfonamide for accurate HPLC quantification.

  • Preparation: Dissolve approx. 10 mg of the crude sulfonyl chloride in 1 mL of anhydrous Acetonitrile .

  • Reaction: Add 50 µL of Morpholine (approx. 5 eq).

    • Observation: The solution may warm slightly and precipitate morpholine hydrochloride salts.

  • Quench: After 5 minutes, add 1 mL of Water/Acetonitrile (1:1) to dissolve salts.

  • Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 (150 x 4.6 mm, 3.5 µm).

    • MP A: Water + 0.1% H3PO4.

    • MP B: Acetonitrile.[1][2][3][4][5]

    • Gradient: 20% B to 80% B over 15 min.

    • Detection: UV @ 254 nm.

Protocol 2: Direct Analysis (PFP Method)

Use this for quick checks of the crude reaction mixture without derivatization.

  • Sample Dilution: Dissolve sample in 100% Acetonitrile (HPLC Grade, Dry).

  • Injection: Inject immediately (within 5 mins of preparation).

  • Conditions:

    • Column: Phenomenex Kinetex PFP or equivalent (100 x 4.6 mm, 2.6 µm).

    • Flow: 1.0 mL/min.[1]

    • Temp: 10°C (Critical).

    • Gradient:

      • 0 min: 30% B (Acetonitrile) / 70% A (0.1% Formic Acid in Water)

      • 8 min: 90% B

    • Note: The sulfonyl chloride elutes later than the sulfonic acid hydrolysis product.

Diagram 2: Method Selection Decision Tree

MethodSelection Start Start: Crude Sample Goal What is the Goal? Start->Goal Quant Accurate Purity % (GMP) Goal->Quant QC/Release Quick Quick Reaction Check Goal->Quick IPC/R&D Purify Isolate Pure Material Goal->Purify Scale-up Deriv Method B: Derivatize w/ Morpholine (Run C18 HPLC) Quant->Deriv Direct Method A: Direct Injection (Run PFP, Cold, Acidic) Quick->Direct Flash Method C: Normal Phase Flash (Hexane/EtOAc) Purify->Flash

Caption: Decision matrix for selecting the appropriate chromatographic technique based on research goals.

Troubleshooting & Expert Tips

  • Ghost Peaks: If you see a peak growing over time in your sequence, it is likely the Methyl Ester (if using Methanol) or the Sulfonic Acid (if using Water). Solution: Switch to Acetonitrile/Water gradients and keep the autosampler at 4°C.

  • Resolution Loss: If the 2,4-isomer merges with the target, switch from C18 to PFP or Phenyl-Hexyl . The pi-pi interaction is essential for discriminating the methyl positions on the thiophene ring.

  • Corrosion: Sulfonyl chlorides release HCl upon hydrolysis. Ensure your HPLC system is flushed with water/methanol (50:50) immediately after the run to protect stainless steel seals.

References

  • PubChem. (2023). 2,5-Dimethylthiophene-3-sulfonyl chloride Compound Summary. National Library of Medicine. [Link]

  • Optimhal Laboratoire. (2022). Validation of ion pairing HPLC for pharmaceutical intermediates.[Link]

  • Royal Society of Chemistry. (2021). Synthesis of sulfonyl chloride substrate precursors and purification strategies.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride

This document provides a detailed, safety-first protocol for the proper disposal of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride. Designed for researchers, chemists, and drug development professionals, this guide m...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper disposal of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple steps to explain the chemical reasoning behind each procedure, ensuring a culture of safety and environmental responsibility in the laboratory. By understanding the inherent reactivity of this compound, personnel can mitigate risks and ensure full compliance with safety regulations.

Hazard Profile and Chemical Rationale

  • Sulfonyl Chloride Group (-SO₂Cl): This is the primary driver of the compound's acute hazards. Sulfonyl chlorides are highly reactive, moisture-sensitive compounds.[1][2] They react exothermically with nucleophiles, most notably water, to hydrolyze into the corresponding sulfonic acid and hydrochloric acid (HCl). This reaction presents a significant corrosion hazard to skin, eyes, and mucous membranes.[3][4][5] Improper handling or uncontrolled quenching can lead to a rapid release of heat and corrosive HCl gas.[6] Therefore, the core of any disposal procedure must involve a careful and controlled neutralization (quenching) step.

  • Substituted Thiophene Ring: The thiophene core, while less acutely reactive than the sulfonyl chloride, presents its own set of hazards. Thiophene and its derivatives are often flammable, can be harmful if swallowed, and may cause skin and eye irritation.[7][8][9] Furthermore, sulfur-containing heterocyclic compounds can be toxic to aquatic life with long-lasting effects, making their release into the environment a significant concern.[8][10] Consequently, even after neutralization of the sulfonyl chloride group, the resulting thiophene-containing byproduct must be treated as hazardous chemical waste.

Safety and Handling Data

The following table summarizes key safety and physical data, inferred from structurally similar compounds such as 2,5-dimethylthiophene-3-sulfonyl chloride and other thiophenesulfonyl chlorides. This information should be used as a guideline for safe handling and risk assessment.

PropertyValue / GuidelineSource(s)
Chemical Formula C₇H₇ClO₃S₂[11]
Molecular Weight 238.71 g/mol [11]
Primary Hazards Reacts with water. Causes severe skin burns and eye damage.[1][4][5]
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile or neoprene), chemical safety goggles, face shield, and a lab coat are mandatory.[2][12]
Engineering Controls All handling and disposal procedures must be performed within a certified chemical fume hood.[12][13]
Incompatible Materials Water, strong bases, strong oxidizing agents, alcohols, and amines.[1][12][14]
Spill Containment Use inert, non-combustible absorbent material (e.g., sand, vermiculite, diatomaceous earth). Do not use combustible materials like sawdust or paper towels.[6][15]

Step-by-Step Disposal Protocols

Two distinct protocols are provided below for uncontaminated chemical waste and for contaminated lab materials or spill residues.

Protocol 1: Neutralization of Uncontaminated Liquid Waste

This protocol is intended for small quantities of pure or residual 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride. The primary objective is the controlled hydrolysis and neutralization of the reactive sulfonyl chloride group.

Methodology:

  • Preparation: In a certified chemical fume hood, prepare a quenching solution of 5-10% aqueous sodium bicarbonate (NaHCO₃) in a beaker or flask that is at least 10 times the volume of the sulfonyl chloride waste. Place this container in an ice/water bath to manage the exothermic reaction.

  • Slow Addition: With vigorous stirring, slowly and carefully add the 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride waste dropwise to the cold sodium bicarbonate solution.[6]

    • Causality: Adding the reactive sulfonyl chloride to the basic solution ensures that the reagent is never in excess, which allows for better control of the reaction rate and temperature. Adding the base to the sulfonyl chloride could cause a violent, uncontrolled reaction.[6]

  • Monitoring: Continue stirring the mixture in the ice bath for at least 1-2 hours after the addition is complete to ensure the reaction goes to completion.[16] Monitor the pH of the solution using pH paper or a calibrated meter to ensure it remains basic (pH > 8). Add more sodium bicarbonate solution if necessary.

  • Waste Collection: Once the reaction is complete and the solution is cool, transfer the neutralized aqueous mixture to a clearly labeled hazardous waste container. The label must include "HAZARDOUS WASTE," the full chemical name of the neutralized product (e.g., "Neutralized 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride waste"), and the primary hazard (e.g., "Environmental Hazard").

  • Final Disposal: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[17][18] Do not pour the neutralized solution down the drain.

Protocol 2: Management of Contaminated Solids and Spill Residues

This protocol applies to any materials that have come into contact with 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride, including contaminated silica gel, disposable labware, gloves, and spill cleanup materials.

Methodology:

  • Containment: In the event of a spill, evacuate the immediate area and ensure the chemical fume hood is functioning properly.[6] Wearing full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or diatomaceous earth.[6][15]

  • Collection: Carefully collect all contaminated absorbent material and any broken glassware using non-sparking tools.[8] Place all contaminated solid waste, including used pipette tips, weighing boats, and gloves, directly into a designated, leak-proof hazardous waste container.[8][18]

  • Decontamination: Wipe the spill area with a cloth dampened with a sodium bicarbonate solution, followed by soap and water. All cleaning materials (wipes, cloths) must also be disposed of as hazardous solid waste.[6]

  • Labeling and Storage: Securely seal the solid waste container. Label it clearly with "HAZARDOUS WASTE," the full chemical name "4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride Contaminated Debris," and all relevant hazard symbols.[8] Store the container in the designated SAA for professional disposal.[17]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride waste.

G Disposal Workflow for 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride start Identify Waste Stream waste_type Is the waste liquid or solid-contaminated? start->waste_type liquid_waste Liquid Waste (Uncontaminated Reagent) waste_type->liquid_waste Liquid solid_waste Solid-Contaminated Waste (Spill residue, used labware, PPE) waste_type->solid_waste Solid protocol1 Execute Protocol 1: 1. Prepare cold NaHCO₃ solution. 2. Slowly add sulfonyl chloride with stirring. 3. Monitor pH and temperature. 4. Stir for 1-2 hours. liquid_waste->protocol1 protocol2 Execute Protocol 2: 1. Collect all contaminated solids. 2. Use inert absorbent for spills. 3. Place in a sealed, leak-proof container. solid_waste->protocol2 collect_waste Collect in a Properly Labeled Hazardous Waste Container protocol1->collect_waste protocol2->collect_waste final_disposal Store in Satellite Accumulation Area (SAA) for EHS Pickup and Professional Disposal collect_waste->final_disposal

Caption: Logical workflow for the proper disposal of 4-Formyl-2,5-dimethylthiophene-3-sulfonyl chloride.

References

  • Unknown Supplier. (n.d.). SAFETY DATA SHEET. [Link]

  • Benzene Sulfonyl Chloride Supplier Blog. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride?. [Link]

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • Alfa Aesar. (2025). 2,5-Dichlorothiophene-3-sulfonyl chloride - SAFETY DATA SHEET. [Link]

  • Thermo Fisher Scientific. (2014). Quinoline-8-sulfonyl chloride - SAFETY DATA SHEET. [Link]

  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

  • Reddit r/Chempros. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. [Link]

  • PubChemLite. (n.d.). 4-formyl-2,5-dimethylthiophene-3-sulfonyl chloride (C7H7ClO3S2). [Link]

  • LookChem. (n.d.). Cas 97272-04-3, 2,5-DIMETHYL-3-THIOPHENESULFONYL CHLORIDE. [Link]

  • Google Patents. (n.d.). CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.

Sources

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